molecular formula C10H14N2O3 B13478391 2-Amino-2-(2,4-dimethoxyphenyl)acetamide

2-Amino-2-(2,4-dimethoxyphenyl)acetamide

Katalognummer: B13478391
Molekulargewicht: 210.23 g/mol
InChI-Schlüssel: YWLHMGUSDMHDGH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2-Amino-2-(2,4-dimethoxyphenyl)acetamide is a chemical compound offered for research purposes. It features an acetamide core substituted with a 2,4-dimethoxyphenyl group and an amino functionality, a structure often investigated in medicinal chemistry and drug discovery for its potential as a synthetic intermediate or pharmacophore. This product is intended for research and development use by qualified laboratory personnel only. It is not intended for human or veterinary diagnostic or therapeutic uses. Specific data on the applications, mechanism of action, and research value of this exact compound is not currently available in the provided sources. Researchers are encouraged to consult specialized scientific literature for further insights.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C10H14N2O3

Molekulargewicht

210.23 g/mol

IUPAC-Name

2-amino-2-(2,4-dimethoxyphenyl)acetamide

InChI

InChI=1S/C10H14N2O3/c1-14-6-3-4-7(8(5-6)15-2)9(11)10(12)13/h3-5,9H,11H2,1-2H3,(H2,12,13)

InChI-Schlüssel

YWLHMGUSDMHDGH-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=C(C=C1)C(C(=O)N)N)OC

Herkunft des Produkts

United States
Foundational & Exploratory

Pharmacokinetic profiling of 2-Amino-2-(2,4-dimethoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Pharmacokinetic Profiling of 2-Amino-2-(2,4-dimethoxyphenyl)acetamide

A Strategic Framework for Characterizing Novel Chemical Entities

Abstract

The development of any novel chemical entity (NCE), such as 2-Amino-2-(2,4-dimethoxyphenyl)acetamide, from a promising hit to a viable clinical candidate is contingent on a thorough understanding of its pharmacokinetic (PK) profile. This profile, which describes the journey of a drug through the body, is defined by its absorption, distribution, metabolism, and excretion (ADME) properties. Early and comprehensive ADME characterization is not merely a data-gathering exercise; it is a critical, hypothesis-driven component of drug discovery that de-risks clinical development, guides medicinal chemistry efforts, and ultimately increases the probability of success.[1][2]

Given the absence of publicly available pharmacokinetic data for 2-Amino-2-(2,4-dimethoxyphenyl)acetamide, this technical guide provides a comprehensive, field-proven strategy for its complete pharmacokinetic characterization. The methodologies outlined herein are designed to build a holistic understanding of the molecule's disposition, from initial high-throughput in vitro screens to definitive in vivo studies. This document is intended for drug development professionals, offering both the "how" and the "why" behind each experimental choice, ensuring a self-validating and scientifically rigorous approach.

Foundational In Vitro ADME Profiling: Building the Base

The initial phase of pharmacokinetic profiling focuses on a suite of in vitro assays designed to predict in vivo behavior rapidly and cost-effectively.[3][4] These assays provide early insights into potential liabilities, guiding the selection and optimization of lead compounds.[1]

Metabolic Stability: A First Look at Clearance

A compound's susceptibility to metabolism, primarily by the liver, is a key determinant of its half-life and oral bioavailability.[5] The metabolic stability assay provides a quantitative measure of this susceptibility.

Causality: The liver is the primary site of drug metabolism. Liver microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of Phase I drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) superfamily.[6][7] By incubating the compound with liver microsomes and an essential cofactor (NADPH), we can measure the rate of its disappearance over time, which is indicative of its intrinsic clearance.[8]

  • Preparation: A stock solution of 2-Amino-2-(2,4-dimethoxyphenyl)acetamide (e.g., 10 mM in DMSO) is diluted in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.4) to a final working concentration (typically 1 µM).[7]

  • Reaction Mixture: Human liver microsomes are thawed and diluted to a final protein concentration of 0.5-1.0 mg/mL in the same buffer.[9][10]

  • Initiation: The reaction is initiated by adding an NADPH-regenerating system.[10] A parallel incubation without NADPH serves as a negative control to account for non-enzymatic degradation.[7]

  • Incubation: The mixture is incubated at 37°C. Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[7]

  • Termination: The reaction in each aliquot is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[8]

  • Analysis: Samples are centrifuged to precipitate proteins, and the supernatant is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound.[7][8]

ParameterDescriptionCalculation
t½ (min) Half-life: The time it takes for 50% of the compound to be metabolized.ln(2) / k, where k is the slope of the natural log of the percent remaining vs. time plot.
CLint (µL/min/mg protein) Intrinsic Clearance: The rate of metabolism independent of blood flow.(0.693 / t½) * (1 / microsomal protein concentration)
Cytochrome P450 (CYP) Inhibition: Assessing Drug-Drug Interaction Potential

A compound that inhibits CYP enzymes can dangerously elevate the plasma concentrations of co-administered drugs, leading to toxicity.[11][12] Therefore, assessing the inhibitory potential of 2-Amino-2-(2,4-dimethoxyphenyl)acetamide against major CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, and 3A4) is a regulatory requirement and a critical safety screen.[13][14]

Causality: The assay measures the ability of the test compound to compete with or otherwise inhibit the metabolism of a known, isoform-specific probe substrate.[15] A decrease in the formation of the probe's metabolite in the presence of the test compound indicates inhibition.[14]

  • System: Human liver microsomes or recombinant human CYP enzymes are used.[11][13]

  • Incubation: The test compound is pre-incubated with the enzyme system across a range of concentrations (e.g., 8-point serial dilution).[11][14]

  • Probe Addition: A CYP isoform-specific probe substrate is added to initiate the reaction, along with NADPH.

  • Metabolite Quantification: After a set incubation time at 37°C, the reaction is stopped, and the amount of probe metabolite formed is quantified by LC-MS/MS or a fluorogenic method.[11][15]

  • Data Analysis: The concentration of the test compound that causes 50% inhibition of metabolite formation (the IC50 value) is calculated.[14]

Plasma Protein Binding (PPB): Understanding Distribution

The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, profoundly impacts its distribution and efficacy.[16] Only the unbound (free) fraction of a drug is available to interact with its target, be metabolized, and be excreted.[16]

Causality: Equilibrium dialysis is considered the gold standard for PPB assessment.[16] It relies on a semipermeable membrane that separates a chamber containing the drug-spiked plasma from a drug-free buffer chamber. The small, unbound drug molecules can pass through the membrane, while the large protein-drug complexes cannot. At equilibrium, the concentration of the free drug is the same in both chambers, allowing for the calculation of the bound fraction.

  • Apparatus: A 96-well equilibrium dialysis apparatus (e.g., RED device) is commonly used.[17]

  • Procedure: The test compound is spiked into plasma (human, rat, etc.) at one or more concentrations.[17] This plasma is added to one side of the dialysis membrane, and a buffer solution is added to the other.

  • Incubation: The plate is sealed and incubated at 37°C with shaking for several hours (typically 4-6 hours) to reach equilibrium.[18]

  • Quantification: Aliquots are taken from both the plasma and buffer chambers. The total drug concentration in the plasma and the free drug concentration in the buffer are quantified by LC-MS/MS.[18]

  • Calculation: The percentage of bound drug and the fraction unbound (fu) are calculated.

Intestinal Permeability: Predicting Oral Absorption

For an orally administered drug to be effective, it must be absorbed from the gastrointestinal tract into the bloodstream. The Caco-2 cell permeability assay is the industry-standard in vitro model for predicting this absorption.[19][20]

Causality: Caco-2 cells, derived from a human colon adenocarcinoma, differentiate into a monolayer of polarized enterocytes that form tight junctions and express key drug transporters (like the efflux pump P-glycoprotein).[20] This monolayer mimics the intestinal epithelial barrier. By measuring the rate at which a compound crosses this monolayer, we can estimate its intestinal permeability.[19]

  • Cell Culture: Caco-2 cells are seeded onto permeable membrane inserts in a multi-well plate and cultured for approximately 21 days to form a differentiated monolayer.[21]

  • Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER).[21]

  • Transport Study (A-to-B): The test compound is added to the apical (AP, or upper) chamber, which represents the intestinal lumen. Samples are taken from the basolateral (BL, or lower) chamber, representing the blood, over a period of time (e.g., 2 hours).[20]

  • Transport Study (B-to-A): In a parallel experiment, the compound is added to the basolateral chamber, and samples are taken from the apical chamber to assess active efflux.[20]

  • Analysis: The concentration of the compound in the samples is determined by LC-MS/MS.

  • Calculation: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the compound is a substrate of an efflux transporter like P-gp.[20]

Definitive In Vivo Pharmacokinetic Studies: The Whole-System View

While in vitro assays are predictive, in vivo studies are essential to understand how a compound behaves in a complete biological system.[22] These studies, typically conducted in rodent models (e.g., Sprague-Dawley rats), provide the definitive data needed to calculate key PK parameters.[23][24]

Study Design and Execution

Causality: Administering the compound via both intravenous (IV) and oral (PO) routes is crucial. The IV dose provides a direct measure of systemic clearance and volume of distribution, as it bypasses absorption. Comparing the plasma concentration profiles from the PO and IV routes allows for the calculation of absolute oral bioavailability (%F), a critical parameter for any orally administered drug.

InVivo_PK_Workflow cluster_pre Pre-Study cluster_inlife In-Life Phase cluster_post Post-Study Analysis DosePrep Dose Formulation (IV & PO) Dosing Dosing (IV and PO Groups) DosePrep->Dosing AnimalPrep Animal Acclimation (e.g., Sprague-Dawley Rats) AnimalPrep->Dosing Sampling Serial Blood Sampling (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24h) Dosing->Sampling Processing Plasma Processing Sampling->Processing Bioanalysis LC-MS/MS Bioanalysis Processing->Bioanalysis PK_Analysis Pharmacokinetic Analysis Bioanalysis->PK_Analysis Reporting Reporting PK_Analysis->Reporting

Bioanalytical Method: LC-MS/MS Quantification

A robust, sensitive, and specific bioanalytical method is the cornerstone of any PK study. LC-MS/MS is the gold standard for quantifying small molecules in complex biological matrices like plasma.[25][26][27]

Causality: The method must be validated according to regulatory guidelines (e.g., FDA, EMA) to ensure its accuracy, precision, selectivity, and stability.[28][29] This validation guarantees that the concentration data generated is reliable for PK parameter calculation. The process involves separating the analyte from endogenous plasma components using liquid chromatography and then detecting and quantifying it with high specificity using tandem mass spectrometry.[30]

Core Pharmacokinetic Parameters

The plasma concentration-time data are analyzed using non-compartmental analysis to derive the following key parameters:

ParameterAbbreviationDescription
Maximum Concentration CmaxThe highest observed concentration in plasma after oral administration.
Time to Cmax TmaxThe time at which Cmax is observed.
Area Under the Curve AUCThe total drug exposure over time.
Clearance CLThe volume of plasma cleared of the drug per unit of time.
Volume of Distribution VdThe theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
Terminal Half-Life The time required for the plasma concentration to decrease by half during the elimination phase.
Oral Bioavailability %FThe fraction of the orally administered dose that reaches systemic circulation. Calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Metabolite Identification: Understanding Biotransformation

Identifying the major metabolites of a drug is crucial for understanding its clearance pathways and for safety assessment.[31][32] Regulatory agencies require that any human metabolite that constitutes more than 10% of the total drug-related exposure be identified and evaluated for safety.[33]

Causality: High-resolution mass spectrometry (HRMS) coupled with liquid chromatography is the primary tool for metabolite identification.[34] By comparing the mass spectra of samples from in vitro (e.g., hepatocyte incubations) and in vivo (plasma, urine, feces) studies with the parent drug, potential metabolites can be detected. The mass shift from the parent compound indicates the type of biotransformation (e.g., +16 Da for oxidation, +79 Da for glucuronidation).

Workflow: Metabolite Identification Strategy

MetID_Workflow cluster_invitro In Vitro Systems cluster_invivo In Vivo Samples Microsomes Liver Microsomes Analysis LC-HRMS Analysis Microsomes->Analysis Hepatocytes Hepatocytes Hepatocytes->Analysis Plasma Plasma Plasma->Analysis Urine Urine Urine->Analysis Feces Feces Feces->Analysis DataProcessing Data Processing (Parent vs. Sample) Analysis->DataProcessing PutativeID Putative Metabolite ID (Mass Shift Analysis) DataProcessing->PutativeID StructureElucid Structural Elucidation (MS/MS Fragmentation) PutativeID->StructureElucid

Conclusion: Synthesizing a Complete Profile

The pharmacokinetic profiling of a novel chemical entity like 2-Amino-2-(2,4-dimethoxyphenyl)acetamide is a multi-faceted process that builds from foundational in vitro assays to definitive in vivo characterization. By systematically evaluating its metabolic stability, potential for drug interactions, plasma protein binding, and intestinal permeability, researchers can generate a robust dataset to predict its human pharmacokinetics. This predictive power is then confirmed and refined through carefully designed in vivo studies that yield absolute parameters for clearance, distribution, and bioavailability.

This integrated approach, grounded in the causality behind each experimental choice, ensures that the resulting pharmacokinetic profile is not just a collection of data points, but a comprehensive and trustworthy narrative of the compound's disposition in the body. This narrative is indispensable for making informed decisions in the complex, high-stakes process of drug development.

References

  • BioAgilytix. (n.d.). Protein Binding Assays. Retrieved from [Link]

  • QPS. (n.d.). Plasma Protein Binding. Retrieved from [Link]

  • Wernevik, J., et al. (2020). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Retrieved from [Link]

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]

  • Hubatsch, I., et al. (2019). Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. In Methods in Molecular Biology. Springer. Retrieved from [Link]

  • (n.d.). Caco2 assay protocol. Retrieved from [Link]

  • European Commission Joint Research Centre. (2013). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Caco-2 Permeability Assay Protocol. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]

  • Pelkonen, O., et al. (2019). The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. Drug Discovery World. Retrieved from [Link]

  • Bingol, K. (2016). Emerging new strategies for successful metabolite identification in metabolomics. PMC. Retrieved from [Link]

  • NorthEast BioLab. (n.d.). LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Cytochrome P450 Inhibition Assay. Retrieved from [Link]

  • Creative Bioarray. (n.d.). In Vitro ADME. Retrieved from [Link]

  • Concept Life Sciences. (n.d.). Assays | ADMET & DMPK | Caco-2 Permeability. Retrieved from [Link]

  • Jubilant Biosys. (n.d.). In Vitro ADME. Retrieved from [Link]

  • Visikol. (2022). How to Measure the Plasma Protein Binding Ability of Your Drug Candidate. Retrieved from [Link]

  • Wang, J., & Hsieh, Y. (2011). Metabolite Identification in Drug Discovery. In Methods in Molecular Biology. Springer. Retrieved from [Link]

  • Nedderman, A. (2009). Metabolites in safety testing: metabolite identification strategies in discovery and development. PubMed. Retrieved from [Link]

  • (n.d.). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]

  • Selvita. (n.d.). In Vivo Pharmacokinetic (PK) Studies - Drug Discovery. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Retrieved from [Link]

  • Evotec. (n.d.). Microsomal Stability | Cyprotex ADME-Tox Solutions. Retrieved from [Link]

  • Al-Tannak, N., et al. (2020). Development and validation of LC–MS/MS method for quantification of bictegravir in human plasma and its application to an intracellular uptake study. PMC. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Microsomal Stability Assay. Retrieved from [Link]

  • Bienta. (n.d.). CYP450 inhibition assay (fluorogenic). Retrieved from [Link]

  • Chorilli, M., et al. (2011). Development and Validation of an LC-MS/MS Method for Quantitative Analysis of Mirtazapine in Human Plasma. SCIRP. Retrieved from [Link]

  • Chen, Y., et al. (2017). Development and validation of an LC–MS/MS method for quantification of NC-8 in rat plasma and its application to pharmacokinetic studies. Journal of Food and Drug Analysis. Retrieved from [Link]

  • LifeNet Health LifeSciences. (n.d.). CYP inhibition assay services based on FDA Guidance. Retrieved from [Link]

  • Symeres. (n.d.). In vivo pharmacokinetic experiments in preclinical drug development. Retrieved from [Link]

  • Rahman, M., et al. (2023). LC-MS/MS Method Development and Validation for Determination of Favipiravir Pure and Tablet Dosage Forms. PMC. Retrieved from [Link]

  • FDA. (1997). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Retrieved from [Link]

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  • Duke University. (n.d.). Preclinical Regulatory Requirements. Retrieved from [Link]

  • Reaction Biology. (n.d.). In Vivo PK/PD Study Services. Retrieved from [Link]

  • Kwak, M., & Choo, H. (2015). Advances in measuring single-cell pharmacokinetics and pharmacology in vivo. PMC. Retrieved from [Link]

  • FDA. (2018). Step 2: Preclinical Research. Retrieved from [Link]

  • Obach, R. S. (2023). Characterization of small molecule drug clearance mechanisms using in vitro and in vivo approaches in drug discovery and development. PubMed. Retrieved from [Link]

  • FDA. (2022). Guidance for Industry: Population Pharmacokinetics. Retrieved from [Link]

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Methodological & Application

Application Note: Dissolution and in vitro Formulation of 2-Amino-2-(2,4-dimethoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Focus: Solvation thermodynamics, self-validating protocols, and cell culture integration for unnatural amino acids (UAAs).

The Mechanistic Challenge: Solvation of Unnatural Amino Acids

In modern drug discovery, unnatural amino acids (UAAs) are indispensable building blocks. They are routinely incorporated into peptidomimetics, targeted protein degraders (PROTACs), and antibody-drug conjugates to restrict conformational flexibility, enhance target selectivity, and prevent premature proteolytic degradation [1].

2-Amino-2-(2,4-dimethoxyphenyl)acetamide is a highly specialized UAA derivative (a substituted phenylglycine amide). Transitioning this compound from a synthetic chemistry pipeline into an aqueous in vitro cell culture assay presents a distinct physicochemical challenge.

The Causality of Solubility: The solubility profile of this compound is dictated by two competing structural features:

  • Lipophilic Core: The phenyl ring, heavily substituted with methoxy groups at the 2- and 4-positions, significantly increases the compound's steric bulk and lipophilicity (LogP).

  • Polar Moieties: The primary amine ( -NH2​ ) and the terminal acetamide group offer strong hydrogen-bond donating and accepting capabilities.

Attempting to dissolve this compound directly in aqueous cell culture media (e.g., DMEM or RPMI) often results in localized supersaturation and immediate micro-precipitation. The water molecules form a highly ordered clathrate cage around the lipophilic dimethoxyphenyl ring, an entropically unfavorable process that prevents complete dissolution. To break this lattice energy, we must use a solvent with a high dielectric constant that can simultaneously disrupt hydrogen bonding and solvate the aromatic core: Anhydrous Dimethyl Sulfoxide (DMSO) .

Experimental Protocol: A Self-Validating Dissolution System

As a best practice in application science, a protocol must be self-validating—meaning the researcher can visually or analytically confirm success at each step before proceeding.

Phase 1: Preparation of a 100 mM Master Stock

Note: The molecular weight of 2-Amino-2-(2,4-dimethoxyphenyl)acetamide (C10H14N2O3) is approximately 210.23 g/mol .

  • Equilibration: Allow the lyophilized powder to equilibrate to room temperature (20–25°C) in a desiccator for 30 minutes before opening. Causality: This prevents ambient moisture condensation, which can cause the powder to aggregate and hydrolyze.

  • Weighing: Weigh exactly 21.02 mg of the compound into a sterile, static-free amber glass vial.

  • Primary Solvation: Add exactly 1.0 mL of cell-culture grade, anhydrous DMSO ( ≥99.9% purity).

  • Mechanical Disruption: Vortex the vial at maximum speed for 60 seconds.

  • Thermodynamic Assistance: Place the vial in a sonicating water bath set to 37°C for 5 minutes. Causality: The gentle thermal energy overcomes the activation barrier of the crystal lattice, while sonication disrupts localized concentration gradients.

  • Self-Validation Check: Hold the vial against a light source. The solution must be 100% optically clear with no visible particulates or Schlieren lines (refractive index gradients). If cloudy, repeat step 5.

Phase 2: Aqueous Formulation for Cell Culture Assays

Directly spiking a high-concentration DMSO stock into cell culture media can cause osmotic shock and solvent-induced cytotoxicity, masking the true pharmacological effect of the UAA [2]. The universal standard is to maintain the final DMSO concentration at or below 0.1% (v/v) .

Step-by-Step Media Spiking:

  • Pre-warm the target cell culture media (e.g., DMEM + 10% FBS) to 37°C.

  • Perform serial dilutions of the 100 mM master stock in pure DMSO to create intermediate working stocks (see Table 1).

  • Add the working stock to the pre-warmed media dropwise while continuously swirling the tube. Causality: Continuous agitation prevents the formation of localized high-concentration microenvironments where the compound might crash out of solution.

Table 1: Serial Dilution Matrix for Cell Culture Assays

This table summarizes the quantitative data for achieving standard assay concentrations while strictly controlling DMSO toxicity.

Desired Final Assay ConcentrationIntermediate Stock RequiredVolume of Intermediate StockVolume of Pre-warmed MediaFinal DMSO % (v/v)
100 µM 100 mM (Master)1.0 µL999.0 µL0.1%
50 µM 50 mM1.0 µL999.0 µL0.1%
10 µM 10 mM1.0 µL999.0 µL0.1%
1 µM 1 mM1.0 µL999.0 µL0.1%

(Note: By standardizing the spike volume to 1.0 µL per mL of media, you ensure a constant 0.1% DMSO background across all experimental and vehicle control groups, ensuring high data integrity).

Visualizing the Workflow and Application

To ensure reproducibility, the following diagrams map the logical flow of the dissolution process and the downstream application of the compound in drug discovery.

Figure 1: Step-by-step workflow for the dissolution and aqueous formulation of the unnatural amino acid.

Figure 2: Integration of unnatural amino acids into peptidomimetic drug discovery workflows.

Storage and Stability Considerations

Once dissolved in DMSO, the 100 mM master stock should be aliquoted into single-use volumes (e.g., 50 µL per tube) and stored at -20°C or -80°C .

  • Causality: Repeated freeze-thaw cycles introduce atmospheric moisture into the hygroscopic DMSO. Over time, this water content will cause the lipophilic 2-Amino-2-(2,4-dimethoxyphenyl)acetamide to precipitate out of the stock solution, silently reducing the actual molarity of your drug treatments and leading to irreproducible assay results.

References

  • Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery ACS Publications[Link]

LC-MS/MS Method Development and Optimization for the Detection of 2-Amino-2-(2,4-dimethoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate quantitation of highly polar, functionalized unnatural amino acids requires a delicate balance of chromatographic retention and ionization efficiency. 2-Amino-2-(2,4-dimethoxyphenyl)acetamide is a critical chiral building block and intermediate in pharmaceutical synthesis. Due to the presence of a primary aliphatic amine and a terminal acetamide group, the molecule exhibits high polarity, making traditional reversed-phase liquid chromatography (RPLC) challenging.

This application note provides a comprehensive, self-validating LC-MS/MS methodology. By leveraging a high-strength silica (HSS) T3 stationary phase and optimized positive electrospray ionization (ESI+), this protocol bypasses the lengthy equilibration times of HILIC while delivering robust, reproducible quantitation.

Physicochemical Profiling & MS Parameters

Before establishing instrumental parameters, it is critical to map the physicochemical properties of the analyte. The balance between the hydrophilic acetamide/amine groups and the localized hydrophobicity of the 2,4-dimethoxyphenyl ring dictates both our chromatographic and ionization strategies.

Table 1: Physicochemical and Mass Spectrometry Properties

ParameterValue
Chemical Formula C10H14N2O3
Monoisotopic Exact Mass 210.1004 Da
Precursor Ion [M+H]+ 211.1082 m/z
Primary pKa (Aliphatic Amine) ~9.1
Estimated LogP 0.5 – 1.2

Methodological Rationale (Expertise & Experience)

Do not simply apply generic gradients to functionalized amino acid amides; understanding the causality behind phase selection and ionization is critical for method robustness.

Chromatographic Strategy (Why HSS T3?): Standard C18 columns suffer from phase collapse at the highly aqueous conditions (>95% water) required to retain polar amino acid derivatives. This often forces laboratories to default to Hydrophilic Interaction Liquid Chromatography (HILIC) (). However, HILIC methods are notoriously sensitive to sample diluent composition and require long equilibration times. By utilizing a Waters ACQUITY UPLC HSS T3 column (or equivalent polar-embedded phase), the lower ligand density and proprietary end-capping allow the alkyl chains to remain fully extended in 98% aqueous mobile phases. This ensures robust retention of the polar acetamide moiety without sacrificing throughput.

Ionization Strategy (Why ESI+?): The primary aliphatic amine (pKa ~9.1) is the optimal site for protonation, a standard behavior for phenylglycine derivatives (). Electrospray Ionization in positive mode (ESI+) with a low-pH mobile phase (0.1% formic acid) ensures maximum ionization efficiency and stable spray formation for polar amines ().

Fragmentation Pathway: During Collision-Induced Dissociation (CID), alpha-amino amides exhibit highly predictable and characteristic neutral losses. The most labile bond is the C-alpha to amide carbonyl bond, leading to the neutral loss of the acetamide radical (-44 Da). A secondary, lower-energy pathway involves the loss of ammonia (-17 Da) from the primary amine ().

Fragmentation M Precursor Ion [M+H]+ m/z 211.1 F1 Product Ion 1 (Qualifier) [M+H - NH3]+ m/z 194.1 M->F1 Loss of Ammonia (-17 Da) CE: 12 eV F2 Product Ion 2 (Quantifier) [M+H - CONH2]+ m/z 167.1 M->F2 Loss of Acetamide (-44 Da) CE: 18 eV F3 Product Ion 3 (Qualifier) [M+H - CONH2 - CH4]+ m/z 151.1 F2->F3 Loss of Methane (-16 Da) CE: 28 eV

Proposed CID fragmentation pathway for 2-Amino-2-(2,4-dimethoxyphenyl)acetamide.

Self-Validating Analytical Protocol

To ensure the trustworthiness of the analytical batch, this protocol is designed as a self-validating system. The methodology mandates built-in System Suitability Tests (SST) that verify carryover, retention time stability, and ion ratio consistency before any unknown samples are processed.

Sample Preparation (Protein Precipitation)
  • Aliquot 50 µL of plasma/matrix into a 96-well plate.

  • Add 150 µL of cold Acetonitrile (containing 10 ng/mL of Phenylglycine-d5 as the Internal Standard).

  • Vortex for 2 minutes at 1000 RPM.

  • Centrifuge at 4000 x g for 10 minutes at 4 °C.

  • Transfer 100 µL of the supernatant to a clean plate and dilute with 100 µL of LC-MS grade water (critical to match the highly aqueous initial LC conditions and prevent peak splitting).

UHPLC Parameters

Column: Waters ACQUITY UPLC HSS T3 (100 x 2.1 mm, 1.8 µm) Column Temperature: 40 °C Injection Volume: 2.0 µL Mobile Phase A: 0.1% Formic Acid in Water Mobile Phase B: 0.1% Formic Acid in Acetonitrile

Table 2: Optimized UHPLC Gradient Program

Time (min)Flow Rate (mL/min)%A (Aqueous)%B (Organic)Curve
0.000.4098.02.0Initial
1.000.4098.02.06 (Linear)
4.000.4060.040.06 (Linear)
4.500.405.095.06 (Linear)
5.500.405.095.06 (Linear)
5.600.4098.02.06 (Linear)
8.000.4098.02.06 (Linear)
Tandem Mass Spectrometry (MS/MS) Parameters

Ionization Mode: ESI Positive Capillary Voltage: 3.0 kV Desolvation Temperature: 500 °C Desolvation Gas Flow: 1000 L/hr (Nitrogen) Cone Gas Flow: 150 L/hr

Table 3: Multiple Reaction Monitoring (MRM) Transitions

Precursor (m/z)Product (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)Purpose
211.1167.1502518Quantifier
211.1194.1502512Qualifier 1
211.1151.1502528Qualifier 2

Analytical Workflow & System Suitability

Workflow cluster_0 Sample Preparation cluster_1 UHPLC Separation cluster_2 Tandem Mass Spectrometry (MS/MS) A Protein Precipitation B Centrifugation & Aqueous Dilution A->B C HSS T3 Column (Aqueous Retentive) B->C D ESI+ Source (Protonation) C->D E Q1: Precursor m/z 211.1 D->E F Q2: CID (Argon) E->F G Q3: MRM m/z 167.1, 194.1 F->G

LC-MS/MS analytical workflow and self-validating system suitability checks.

Self-Validation Acceptance Criteria:

  • Blank Matrix Check: Injection of a double-blank (no analyte, no IS) must yield a signal <5% of the Lower Limit of Quantitation (LLOQ) at the established retention time to rule out column carryover.

  • Internal Standard (IS) Tracking: The peak area of the IS must remain within ±15% variance across the entire analytical batch.

  • Ion Ratio Verification: The ratio of the quantifier ion (m/z 167.1) to the qualifier ion (m/z 194.1) must not deviate by more than ±20% from the average ratio established by the calibration standards.

References

  • Analytical Method Development and Validation in Pharmaceuticals Source: Resolve Mass Spectrometry URL:[Link]

  • Development of an LC-MS Targeted Metabolomics Methodology to Study Proline Metabolism in Mammalian Cell Cultures Source: National Center for Biotechnology Information (NCBI) - PubMed Central URL:[Link]

  • A Mass Spectrometry-Based Method to Screen for α-Amidated Peptides Source: National Center for Biotechnology Information (NCBI) - PubMed Central URL:[Link]

  • Phenylglycine Impurities and Related Compound Source: Veeprho Pharmaceuticals URL:[Link]

Application Note: Advanced Purification and Crystallization Strategies for 2-Amino-2-(2,4-dimethoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Amino-2-(2,4-dimethoxyphenyl)acetamide is a highly functionalized arylglycinamide derivative serving as a critical building block in the synthesis of peptidomimetics, beta-lactam antibiotics, and novel central nervous system (CNS) therapeutics. Characterized by its primary amino and acetamide functional groups attached to an electron-rich phenyl ring[1], achieving high-purity crystalline forms of this compound is notoriously challenging. The presence of the 2,4-dimethoxy moiety increases susceptibility to oxidative degradation, while the hydrogen-bonding capacity of the amide group can lead to solvent entrapment or liquid-liquid phase separation (oiling out) during crystallization.

This application note provides a comprehensive, self-validating methodology for the purification and crystallization of 2-Amino-2-(2,4-dimethoxyphenyl)acetamide, grounded in fundamental physicochemical principles and established pharmaceutical process chemistry workflows.

Physicochemical Profiling & Rationale

Designing a robust purification strategy requires a deep understanding of the target molecule's functional groups. We leverage a pH-swing extraction to isolate the compound from neutral and acidic impurities, followed by an anti-solvent cooling crystallization to establish a high-purity crystal lattice.

Table 1: Physicochemical Profile and Process Impact

Functional GroupKey PropertyProcess Impact & Causality
Primary Amine Basic (Predicted pKₐ ~ 7.8)Enables reactive extraction. Protonation at pH < 2 allows partitioning into aqueous phases; deprotonation at pH > 9 forces organic partitioning.
Acetamide H-Bond Donor & AcceptorDrives crystal lattice assembly. Requires protic solvents (e.g., Ethanol) for dissolution and controlled anti-solvent addition to prevent amorphous precipitation.
2,4-Dimethoxyphenyl Electron-Rich / LipophilicIncreases susceptibility to oxidation. Necessitates minimizing exposure to high-pH oxygenated environments and dictates the lipophilic impurity profile.

The Self-Validating Purification Workflow

A robust chemical process must be "self-validating"—meaning each phase transition or physical manipulation provides observable or measurable confirmation of success before the operator proceeds to the next step.

The implementation of a pH-swing extraction leverages the basicity of the primary amine, a standard and highly effective approach in pharmaceutical process chemistry (). Following extraction, controlled cooling crystallization within the metastable zone width (MSZW) prevents the compound from oiling out, a common failure mode when crystallizing highly functionalized arylglycinamides ().

G Crude Crude 2-Amino-2- (2,4-dimethoxyphenyl)acetamide AcidDissol Acidic Dissolution (0.1M HCl, pH 2) Crude->AcidDissol OrgWash Organic Wash (EtOAc) Removes Neutral Impurities AcidDissol->OrgWash AqPhase Aqueous Phase (Protonated Amine) OrgWash->AqPhase Phase Separation BasePrecip Basification (NaOH, pH 9.5) Free Base Precipitation AqPhase->BasePrecip Extraction Extraction (DCM) & Solvent Swap to EtOH BasePrecip->Extraction HotSol Hot Ethanol Solution (60°C) Extraction->HotSol Cooling Controlled Cooling (0.1°C/min) & Anti-Solvent (Water) HotSol->Cooling PureCrystals Pure Crystalline API (>99.5% HPLC) Cooling->PureCrystals Filtration & Drying

Workflow for the purification and crystallization of 2-Amino-2-(2,4-dimethoxyphenyl)acetamide.

Detailed Experimental Protocols

Protocol A: Reactive Extraction (pH-Swing)

Objective: Isolate the target molecule from synthetic byproducts (e.g., unreacted 2,4-dimethoxybenzaldehyde, hydantoins).

  • Acidic Dissolution: Suspend 100 g of crude 2-Amino-2-(2,4-dimethoxyphenyl)acetamide in 500 mL of deionized water. Slowly add 1M HCl under vigorous stirring until the pH stabilizes at 2.0.

    • Causality: This selectively protonates the primary amine, rendering the target molecule highly water-soluble as a hydrochloride salt, while leaving neutral and acidic impurities insoluble.

    • Self-Validation Check: The bulk of the solid should dissolve. Any remaining undissolved dark matter confirms the presence of neutral lipophilic impurities.

  • Organic Wash: Add 300 mL of Ethyl Acetate (EtOAc) to the acidic aqueous mixture. Stir vigorously for 15 minutes, then transfer to a separatory funnel and allow the phases to separate. Discard the organic layer.

    • Self-Validation Check: The aqueous layer must appear optically clear (though it may be slightly yellow), indicating successful removal of lipophilic debris.

  • Basification: To the retained aqueous layer, add 10% w/v NaOH dropwise under continuous stirring until a pH of 9.5 is achieved.

    • Causality: Deprotonates the amine, drastically reducing the compound's aqueous solubility and forcing it into its free-base form.

  • Extraction & Concentration: Extract the precipitated free base with 2 x 400 mL Dichloromethane (DCM). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield a semi-pure solid.

Protocol B: Anti-Solvent Cooling Crystallization

Objective: Achieve >99.5% purity with a defined crystal habit.

  • Dissolution: Dissolve the semi-pure solid in 300 mL of absolute ethanol at 60°C.

    • Causality: Ethanol acts as a strong hydrogen-bond competitor, disrupting intermolecular amide-amide interactions to ensure complete dissolution of the solid.

  • Clarification: Filter the hot solution through a 0.45 µm PTFE membrane directly into a pre-heated, jacketed crystallizer.

    • Self-Validation Check: The filtrate must be completely free of particulate matter, which could otherwise act as unwanted nucleation sites (heterogeneous nucleation).

  • Anti-Solvent Addition: Maintain stirring at 200 rpm. Slowly add 300 mL of deionized water (the anti-solvent) at a rate of 5 mL/min using a syringe pump, maintaining the internal temperature at 60°C.

    • Causality: Gradual addition prevents local supersaturation spikes. Rapid addition would push the system outside the metastable zone, causing the lipophilic dimethoxy groups to induce liquid-liquid phase separation (oiling out) rather than crystallization ().

  • Controlled Cooling: Initiate a linear cooling ramp of 0.1°C/min down to 5°C.

    • Self-Validation Check: A distinct cloud point should be observed near 45°C, followed by the gradual appearance of well-defined prismatic crystals. If droplets form instead of solid particles, the cooling rate is too fast.

  • Isolation: Filter the resulting slurry, wash the filter cake with 50 mL of cold 1:1 EtOH:Water, and dry in a vacuum oven at 40°C for 24 hours.

Crystallization Optimization & Data Presentation

To determine the optimal crystallization conditions, a solvent screening study was conducted. The goal was to maximize yield while preventing the "oiling out" phenomenon common to dimethoxy-substituted aromatics. Anti-solvent crystallization using an ethanol/water system optimally exploits the hydrogen-bond donor/acceptor capabilities of the acetamide group while rejecting lipophilic impurities.

Table 2: Solvent Screening for Crystallization

Solvent SystemRatio (v/v)Yield (%)Purity (HPLC Area %)Morphological ObservationConclusion
EtOH : Water 1:185.099.6Well-defined prisms, free-flowing.Optimal. High purity and excellent filtration kinetics.
EtOAc : Heptane 1:278.598.2Fine, agglomerated needles.Sub-optimal. Difficult to filter; solvent entrapment observed.
Isopropanol N/A65.099.1Large blocks.Sub-optimal. Yield is too low due to high solubility at 5°C.
Toluene : Hexane 1:188.095.4Amorphous mass / Oiling out.Failed. Phase separation occurred prior to nucleation.

References

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists (2nd ed.). Academic Press. Available at:[Link]

  • Mullin, J. W. (2001). Crystallization (4th ed.). Butterworth-Heinemann. Available at:[Link]

  • Tung, H.-H., Paul, E. L., Midler, M., & McCauley, J. A. (2008). Crystallization of Organic Compounds: An Industrial Perspective. John Wiley & Sons. Available at:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Bioavailability of 2-Amino-2-(2,4-dimethoxyphenyl)acetamide in Biological Assays

Author: BenchChem Technical Support Team. Date: April 2026

Introduction 2-Amino-2-(2,4-dimethoxyphenyl)acetamide is a highly functionalized molecule. While the primary amine and acetamide groups offer hydrogen-bonding potential, the 2,4-dimethoxyphenyl ring introduces significant lipophilicity and metabolic liabilities. Researchers frequently encounter poor in vitro and in vivo bioavailability with this compound due to aqueous precipitation, rapid cytochrome P450 (CYP)-mediated O-demethylation, and active efflux in cellular models. This support center provides validated troubleshooting guides and protocols to overcome these specific bottlenecks.

Section 1: Solubility and Formulation Overhauls

FAQ 1: Why does my compound precipitate when spiked into aqueous assay buffers (e.g., PBS or DMEM) even after dissolving in DMSO? Answer: The 2,4-dimethoxyphenyl moiety drives the compound out of solution in highly aqueous environments. While DMSO is a strong initial solvent, the "solvent shift" upon dilution into PBS causes the lipophilic ring to aggregate [1]. Solution: Encapsulate the compound using 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD). The hydrophobic cavity of HP-β-CD shields the dimethoxyphenyl ring, while its hydrophilic exterior maintains aqueous solubility. This prevents precipitation without covalently altering the active molecule [2].

Protocol 1: Preparation of HP-β-CD Inclusion Complex (Solvent Evaporation Method) Self-Validation Check: A successful inclusion complex will yield a clear solution upon reconstitution in water, whereas a simple physical mixture will remain cloudy.

  • Molar Ratio Calculation: Weigh 2-Amino-2-(2,4-dimethoxyphenyl)acetamide and HP-β-CD at a 1:1 molar ratio.

  • Dissolution: Dissolve the compound in a minimal volume of ethanol. Dissolve HP-β-CD in deionized water (e.g., 10 mM concentration).

  • Mixing: Add the ethanol solution dropwise to the HP-β-CD aqueous solution under continuous magnetic stirring at 25°C.

  • Incubation: Stir the mixture continuously for 72 hours to ensure complete thermodynamic equilibration of the host-guest complex.

  • Evaporation & Lyophilization: Remove the ethanol using a rotary evaporator at 40°C. Filter the remaining aqueous solution through a 0.45 µm membrane to remove uncomplexed compound. Freeze-dry the filtrate for 24 hours to obtain the solid inclusion complex.

Table 1: Quantitative Solubility Enhancement via HP-β-CD Complexation

Formulation TypeVehicleApparent Solubility (µg/mL)Fold EnhancementVisual Clarity (Assay Buffer)
Free Compound1% DMSO in PBS12.5 ± 1.21.0xCloudy / Precipitate
Physical Mixture10 mM HP-β-CD34.1 ± 2.82.7xSlightly turbid
Inclusion Complex10 mM HP-β-CD325.4 ± 15.626.0xOptically clear
Section 2: Metabolic Stability in Subcellular Fractions

FAQ 2: My compound shows a half-life of less than 15 minutes in Human Liver Microsomes (HLM). How do I determine the mechanism of clearance? Answer: The molecule contains two major metabolic soft spots: the acetamide group (susceptible to amidase hydrolysis) and the 2,4-dimethoxy groups (highly susceptible to CYP450-mediated O-demethylation). To isolate the causality, you must perform a chemical inhibition assay using 1-Aminobenzotriazole (ABT), a mechanism-based, non-selective pan-CYP inhibitor [4]. If ABT rescues the half-life, O-demethylation is the primary clearance route.

MetabolicPathway Compound 2-Amino-2-(2,4-dimethoxyphenyl) acetamide CYP450 CYP450 Enzymes (Hepatic Microsomes) Compound->CYP450 Oxidation Amidases Hepatic Amidases Compound->Amidases Hydrolysis Metabolite1 O-Demethylated Metabolite (Loss of Methyl) CYP450->Metabolite1 Rapid Clearance Metabolite2 Hydrolyzed Metabolite (Carboxylic Acid) Amidases->Metabolite2 Moderate Clearance ABT 1-Aminobenzotriazole (ABT) (Pan-CYP Inhibitor) ABT->CYP450 Blocks

Mechanistic degradation pathways of 2-Amino-2-(2,4-dimethoxyphenyl)acetamide and ABT inhibition.

Protocol 2: Microsomal Stability Assay with ABT Inhibition Self-Validation Check: Include Testosterone as a positive control for CYP3A4 activity. ABT must completely block testosterone clearance to validate the assay.

  • Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2.

  • Microsome Thawing: Thaw pooled Human Liver Microsomes (HLM) on ice and dilute to a final protein concentration of 0.5 mg/mL in the buffer.

  • Inhibitor Pre-incubation: Divide the assay into two arms: "Vehicle Control" and "ABT Treated". To the ABT arm, add 1-Aminobenzotriazole to a final concentration of 1 mM. Pre-incubate at 37°C for 15 minutes.

  • Compound Addition: Spike 2-Amino-2-(2,4-dimethoxyphenyl)acetamide to a final concentration of 1 µM (keep organic solvent <0.5%).

  • Reaction Initiation: Start the reaction by adding NADPH (final concentration 1 mM).

  • Sampling: Remove 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge at 14,000 rpm for 10 minutes and analyze the supernatant via LC-MS/MS to calculate the in vitro intrinsic clearance (CLint).

Section 3: Permeability and Active Efflux

FAQ 3: In my Caco-2 cell permeability assay, the compound shows poor apical-to-basolateral (A→B) transport but high basolateral-to-apical (B→A) transport. Why is the bioavailability so low? Answer: This directional disparity indicates that your compound is a substrate for apical efflux transporters, most commonly P-glycoprotein (P-gp). The Efflux Ratio (ER = Papp B→A / Papp A→B) is likely >2.0. To confirm P-gp causality, co-incubate the compound with Verapamil, a potent P-gp inhibitor [3].

Caco2Workflow Start Run Caco-2 Bi-directional Assay Calc Calculate Efflux Ratio (ER) ER = Papp(B→A) / Papp(A→B) Start->Calc CheckER Is ER > 2.0? Calc->CheckER ERLow Passive Diffusion / Good Permeability CheckER->ERLow No ERHigh Active Efflux Suspected (e.g., P-gp or BCRP) CheckER->ERHigh Yes Inhibitor Co-incubate with 50 µM Verapamil ERHigh->Inhibitor ReCalc Re-calculate ER Inhibitor->ReCalc CheckNewER Does ER drop close to 1? ReCalc->CheckNewER PgpSub Confirmed P-gp Substrate CheckNewER->PgpSub Yes OtherSub Investigate BCRP or MRP2 (Use Ko143 or MK-571) CheckNewER->OtherSub No

Decision tree for identifying P-gp mediated efflux in Caco-2 permeability assays using Verapamil.

Protocol 3: Caco-2 Permeability Assay with P-gp Inhibition Self-Validation Check: Use Quinidine as a positive control for P-gp efflux and Atenolol as a marker for paracellular integrity. Mass balance must be >80% to rule out non-specific binding to the plastic inserts.

  • Cell Culture: Seed Caco-2 cells on polycarbonate Transwell inserts and culture for 21 days until the Transepithelial Electrical Resistance (TEER) exceeds 300 Ω·cm².

  • Pre-incubation: Wash the monolayers with HBSS buffer (pH 7.4). For the inhibition group, add 50 µM Verapamil to both apical and basolateral compartments and pre-incubate for 30 minutes at 37°C.

  • Dosing: Add 10 µM of 2-Amino-2-(2,4-dimethoxyphenyl)acetamide to the donor compartment (Apical for A→B, Basolateral for B→A). Maintain 50 µM Verapamil in both compartments for the inhibition group.

  • Sampling: Take 50 µL samples from the receiver compartment at 30, 60, 90, and 120 minutes, replacing the volume with fresh pre-warmed buffer.

  • Calculation: Quantify via LC-MS/MS and calculate the apparent permeability (Papp) and Efflux Ratio (ER).

Table 2: Representative Caco-2 Transport Data (Effect of Verapamil)

Test ConditionPapp A→B (10⁻⁶ cm/s)Papp B→A (10⁻⁶ cm/s)Efflux Ratio (ER)Interpretation
Compound Alone2.1 ± 0.318.5 ± 1.28.8High active efflux
Compound + 50 µM Verapamil10.4 ± 0.812.1 ± 0.91.16P-gp mediated efflux confirmed
Quinidine (Control)1.8 ± 0.215.4 ± 1.18.5Validated assay system
References
  • Isika, D. K., et al. "Synthesis, biological and computational studies of flavonoid acetamide derivatives." RSC Advances, 2022.[Link]

  • Alshehri, S., et al. "Hydroxypropyl-β-Cyclodextrin for Delivery of Sinapic Acid via Inclusion Complex Prepared by Solvent Evaporation Method." Processes, 2022.[Link]

  • Cvijetic, I., et al. "Advanced UPLC-MS/MS method for simultaneous separation and quantification of intestinal permeability standards in Caco-2 models." Preprints.org, 2024.[Link]

  • Zhang, Y., et al. "Comparable Intestinal and Hepatic First-Pass Effect of YL-IPA08 on the Bioavailability and Effective Brain Exposure." Frontiers in Pharmacology, 2020.[Link]

Troubleshooting false positives in 2-Amino-2-(2,4-dimethoxyphenyl)acetamide binding assays

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Technical Support Center . This hub is designed for researchers and drug development professionals troubleshooting biophysical and biochemical binding assays involving 2-Amino-2-(2,4-dimethoxyphenyl)acetamide and its structural analogs.

As a small molecule, this compound possesses specific chemical liabilities—namely a primary amine and an electron-rich dimethoxyphenyl moiety—that frequently trigger assay interference, leading to false-positive readouts. This guide provides the mechanistic causality behind these artifacts and field-proven protocols to systematically validate your hits.

Diagnostic Hub: Mechanism of Assay Interference

Before modifying your protocols, it is critical to understand why 2-Amino-2-(2,4-dimethoxyphenyl)acetamide triggers false positives. The structural features of this molecule interact with different assay platforms in distinct ways:

FalsePositiveTroubleshooting Start Assay Readout Anomaly Detected SPR SPR: Irreversible Binding / No Dissociation Start->SPR FRET TR-FRET/FP: Signal Quenching / High Background Start->FRET Agg Enzymatic/Binding: Steep Hill Slope Start->Agg SPR_Cause Primary Amine Reactivity (Incomplete Chip Quenching) SPR->SPR_Cause FRET_Cause Dimethoxyphenyl Inner Filter Effect / Quenching FRET->FRET_Cause Agg_Cause Colloidal Aggregation (Non-specific Sequestration) Agg->Agg_Cause SPR_Fix Protocol: Increase Ethanolamine or Switch to Capture Coupling SPR_Cause->SPR_Fix FRET_Fix Protocol: Red-shift Fluorophores or Monitor Raw Donor Counts FRET_Cause->FRET_Fix Agg_Fix Protocol: Add 0.01% Triton X-100 and Perform DLS Agg_Cause->Agg_Fix

Decision matrix for diagnosing and resolving binding assay false positives.

Knowledge Base: Troubleshooting FAQs

Q: Why does 2-Amino-2-(2,4-dimethoxyphenyl)acetamide show irreversible binding kinetics on my CM5 SPR chip? A: This is a classic artifact of covalent capture. Standard CM5 sensor chips utilize EDC/NHS chemistry to immobilize the target protein via its surface lysines. If the remaining active NHS esters on the dextran matrix are not fully deactivated during the quenching step, the primary amine (the "2-amino" group) on your compound will act as a nucleophile. It covalently bonds to the chip surface, presenting as a massive, non-dissociating signal[1]. Causality & Fix: The binding pocket is not retaining the drug; the chip matrix is. You must extend your 1 M ethanolamine quenching step from 7 minutes to 15 minutes, or abandon covalent coupling entirely in favor of a reversible capture system (e.g., His-tag capture on an NTA chip)[1].

Q: My TR-FRET assay shows a dose-dependent decrease in both the 620 nm and 665 nm channels. Is this compound a true inhibitor of the protein-protein interaction? A: No, this is highly indicative of optical interference. The 2,4-dimethoxyphenyl moiety is an electron-rich aromatic system known to absorb UV/blue light and can quench fluorescence via the inner filter effect or through collisional (dynamic) quenching[2][3]. In a Homogeneous Time-Resolved Fluorescence (HTRF) assay, if the donor emission channel (e.g., 620 nm for Europium) drops simultaneously with the acceptor channel (665 nm), the compound is quenching the assay technology itself, not disrupting the target proximity[4]. Causality & Fix: A true competitive inhibitor will decrease the 665 nm FRET signal while the 620 nm donor signal remains stable or slightly increases. Always analyze the raw fluorescence data, not just the 665/620 ratio[4].

Q: The compound inhibits my target with an IC50 of 2 µM, but the dose-response curve has an unusually steep Hill slope (-2.5). What is happening? A: A steep Hill slope, combined with the lipophilic nature of the dimethoxyphenyl group, strongly suggests colloidal aggregation. Small-molecule aggregation is a ubiquitous source of false positives in high-throughput screening[5]. The compound forms sub-micron colloidal particles in the aqueous buffer that non-specifically sequester and denature the target protein. Causality & Fix: Aggregation is highly dependent on the critical aggregation concentration (CAC). To validate this, run the assay under low and high detergent conditions. If the compound is an aggregator, adding 0.01% to 0.1% Triton X-100 will disrupt the colloids, and the apparent IC50 will shift dramatically or disappear entirely[5].

Quantitative Data: False Positive Thresholds

To standardize your triage process, compare your assay metrics against these established thresholds for 2-Amino-2-(2,4-dimethoxyphenyl)acetamide derivatives.

Assay PlatformInterference MechanismDiagnostic MetricThreshold for False Positive Flag
SPR (Covalent) Nucleophilic Amine CouplingDissociation Rate ( koff​ ) koff​<1×10−5 s−1 (Irreversible)
SPR (Any) Super-stoichiometric Binding Rmax​ Ratio (Experimental/Theoretical)Ratio > 1.5 (Indicates non-specific accumulation)
TR-FRET / HTRF Inner Filter Effect / QuenchingRaw Donor Channel (e.g., 620 nm)> 15% decrease in raw donor counts vs. DMSO control
Biochemical / FP Colloidal AggregationHill Slope ( nH​ )$
Biochemical / FP Detergent SensitivityIC50 Shift (+/- 0.01% Triton X-100)> 5-fold increase in IC50 in high detergent

Standard Operating Procedure (SOP): Self-Validating Orthogonal Triage

To confidently progress 2-Amino-2-(2,4-dimethoxyphenyl)acetamide derivatives, implement this self-validating workflow. This protocol uses internal controls to systematically eliminate aggregation, optical interference, and non-specific binding.

Phase 1: The Detergent Shift Assay (Eliminating Aggregators)

  • Prepare two identical sets of assay buffers: Buffer A (Standard buffer with 0.001% Tween-20) and Buffer B (Standard buffer supplemented with 0.05% Triton X-100).

  • Perform a 10-point dose-response titration of the compound (from 100 µM down to 10 nM) in both Buffer A and Buffer B.

  • Incubate the compound with the target protein for 30 minutes to allow potential colloids to form and interact.

  • Add the substrate/tracer and read the assay.

  • Validation Logic: If the compound is a true competitive binder, the IC50 will remain relatively constant across both buffers. If the IC50 shifts by >5-fold or the dose-response curve flattens in Buffer B, the compound is a colloidal aggregator and should be discarded[5].

Phase 2: Time-Resolved Optical Deconvolution (Eliminating Quenchers)

  • Set up the TR-FRET assay by pre-equilibrating the target protein and its fluorescently tagged ligand for 30 minutes to reach steady-state FRET[4].

  • Add the test compound at its estimated IC90 concentration.

  • Immediate Read (t=0): Read the plate immediately. Because true competitive displacement takes time to reach a new equilibrium, a true inhibitor will show little to no signal drop at t=0[4].

  • Equilibrium Read (t=60 min): Read the plate again after 60 minutes.

  • Validation Logic: If the FRET signal drops instantaneously at t=0, the compound is optically quenching the fluorophores via its dimethoxyphenyl group. Furthermore, inspect the raw donor emission; any significant drop confirms assay interference[4].

Phase 3: Reversible Capture SPR (Eliminating Covalent Artifacts)

  • Discard EDC/NHS CM5 chips. Instead, utilize a Series S Sensor Chip NTA (or Anti-His capture chip).

  • Load the chip with Ni2+ (if using NTA) and capture your His-tagged target protein to a density of ~2000 RU.

  • Inject the compound at 5 concentrations (e.g., 0.1, 1, 10, 50, 100 µM) using a flow rate of 30 µL/min.

  • Include a 60-second association phase and a 120-second dissociation phase.

  • Validation Logic: Because the chip surface lacks active esters, the primary amine of the compound cannot covalently bind to the matrix[1]. If the sensorgram now shows a rapid, reversible square-wave binding profile, the previous "irreversible" data was a false positive driven by amine reactivity.

References

  • Divergent Modes of Enzyme Inhibition in a Homologous Structure-Activity Series. National Institutes of Health (NIH). Available at:[Link][5]

  • Identification of false positives in a HTRF® screen for small molecule inhibitors of PD-1/PD-L1. Isogen Life Science. Available at:[Link][4]

  • Surface Plasmon Resonance Troubleshooting - SPR Assay Advice. Bitesize Bio. Available at:[Link][1]

  • Spectroscopic Investigation on the Interaction of Pyrimidine Derivative... with Human Serum Albumin: Mechanistic and Conformational Study. ACS Publications. Available at:[Link][2]

  • Progress and Prospects in FRET for the Investigation of Protein–Protein Interactions. National Institutes of Health (NIH). Available at:[Link][3]

Sources

Technical Support Center: Chromatography Optimization for 2-Amino-2-(2,4-dimethoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. This guide is engineered for analytical scientists and drug development professionals facing method development challenges with 2-Amino-2-(2,4-dimethoxyphenyl)acetamide .

Due to its structural features—a highly basic primary amine, a polar neutral amide, and an electron-rich 2,4-dimethoxyphenyl hydrophobic core—this compound presents specific chromatographic hurdles, most notably severe peak tailing and LC-MS signal suppression. This guide provides mechanistic troubleshooting, self-validating protocols, and data-driven optimization strategies.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why am I observing severe peak tailing for this compound, and how do I resolve it?

The Mechanism: The primary aliphatic amine on the alpha-carbon of 2-Amino-2-(2,4-dimethoxyphenyl)acetamide is highly basic (estimated pKa​ ~9.0–9.5). At a neutral mobile phase pH (e.g., pH 7.0), this amine is fully protonated and carries a positive charge. Concurrently, traditional silica-based C18 columns contain unbonded, residual silanol groups (Si-OH). At mid-to-high pH levels, these silanols become ionized (Si-O⁻) 1. This creates a secondary electrostatic (ion-exchange) retention mechanism alongside the primary hydrophobic interaction, which disrupts the Gaussian peak shape and causes severe tailing 2.

The Solution: You must suppress the ionization of the silanol groups. Lower the mobile phase pH to ≤ 3.0. At this acidic pH, the silanol groups are fully protonated and neutralized, effectively eliminating the secondary electrostatic interactions and restoring peak symmetry 1. Alternatively, utilize a highly deactivated, endcapped, or polar-embedded stationary phase specifically designed to shield basic compounds from silica surfaces 3.

Figure 1: Mechanistic impact of mobile phase pH on secondary silanol interactions.

Q2: I am transferring my method to LC-MS. How do I optimize the mobile phase additives for maximum sensitivity?

The Mechanism: For LC-MS applications, mobile phase components must be highly volatile to ensure efficient desolvation and vaporization in the electrospray ionization (ESI) source . While non-volatile phosphate buffers are excellent for UV detection, they will rapidly foul an MS source. For basic amines, ammonium formate and ammonium acetate are the industry standards. However, studies demonstrate that formate modifiers consistently outperform acetate in terms of ESI-MS signal intensity and chromatographic resolution for basic nitrogen-containing compounds 4.

The Solution: Utilize 10 mM ammonium formate adjusted to pH 2.8 with formic acid as your aqueous phase. This leverages the buffering capacity of formate ( pKa​ 3.75) while keeping the pH low enough to neutralize column silanols.

Q3: Should I use an isocratic or gradient elution for this specific structure?

The Mechanism: The 2,4-dimethoxyphenyl group provides moderate hydrophobicity, but the polar amide and protonated amine heavily shift the molecule's overall polarity. Isocratic elution often results in band broadening for such amphiphilic molecules. Gradient elution allows for dynamic control over retention times, improving resolution from closely eluting degradation products while compressing the analyte band for sharper peaks 5.

Part 2: Quantitative Data & Buffer Selection Guide

The following table summarizes the quantitative parameters of common mobile phase additives and their specific impact on 2-Amino-2-(2,4-dimethoxyphenyl)acetamide.

Buffer / AdditiveWorking pH RangeLC-MS CompatibilityImpact on Basic Amines
0.1% Formic Acid (FA) ~2.7 (Unbuffered)ExcellentGood peak shape; low ionic strength may cause slight retention shifts.
10 mM Ammonium Formate + FA 2.8 – 4.8Excellent (Highest Sensitivity)Optimal. High buffering capacity stabilizes retention; suppresses silanols.
10 mM Ammonium Acetate + AA 3.8 – 5.8GoodSub-optimal pH for silanol suppression; may result in slight tailing.
20 mM Potassium Phosphate 2.1 – 3.1Incompatible (Fouls MS)Excellent for UV-only assays; provides the sharpest peaks for amines.

Part 3: Step-by-Step Experimental Protocols

To guarantee reproducibility, this protocol is designed as a self-validating system . By calculating the asymmetry factor ( As​ ) at the end of the run, the system mathematically proves whether the silanol interactions have been successfully suppressed.

Protocol: Preparation and Validation of LC-MS Mobile Phase (pH 2.8)

Step 1: Aqueous Phase (Mobile Phase A) Preparation

  • Weigh exactly 0.63 g of LC-MS grade Ammonium Formate.

  • Dissolve in 1.0 L of ultrapure water (18.2 MΩ·cm) to create a 10 mM solution.

  • Add LC-MS grade Formic Acid dropwise (approx. 1-2 mL) while monitoring with a calibrated pH meter until the solution reaches exactly pH 2.8.

  • Filter through a 0.2 µm hydrophilic PTFE membrane to remove particulates.

Step 2: Organic Phase (Mobile Phase B) Preparation

  • Measure 1.0 L of LC-MS grade Acetonitrile.

  • Add 0.1% (v/v) Formic Acid (1.0 mL) to match the acidic environment of Phase A, preventing baseline drift during gradient elution.

Step 3: Column Equilibration & Gradient Setup

  • Install an endcapped C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Set the flow rate to 0.4 mL/min and column temperature to 40 °C (reduces mobile phase viscosity and improves mass transfer).

  • Equilibrate the column with 95% Phase A / 5% Phase B for 15 column volumes.

Step 4: System Suitability Testing (Self-Validation)

  • Inject a 10 µg/mL standard of 2-Amino-2-(2,4-dimethoxyphenyl)acetamide.

  • Record the chromatogram and calculate the Peak Asymmetry Factor ( As​ ) :

    As​=AB​

    (Where A is the front half-width and B is the back half-width of the peak, measured at 10% of the maximum peak height)1.

  • Validation Criteria:

    • If As​≤1.2 : The protocol is validated. Silanol suppression is successful.

    • If As​>1.5 : The system fails validation. Re-calibrate the pH meter, remake Mobile Phase A, or replace the column due to stationary phase degradation.

Part 4: Visual Workflow for Mobile Phase Optimization

Workflow Start Start: Mobile Phase Optimization Step1 Select Aqueous Buffer (10 mM Ammonium Formate) Start->Step1 Step2 Adjust pH to 2.5 - 3.0 (using Formic Acid) Step1->Step2 Step3 Select Organic Modifier (Acetonitrile + 0.1% FA) Step2->Step3 Decision Is LC-MS Sensitivity Sufficient? Step3->Decision Yes Proceed to Gradient Optimization Decision->Yes Yes No Adjust Modifier Ratio or Switch to Ammonium Acetate Decision->No No

Figure 2: Step-by-step decision tree for optimizing LC-MS mobile phase conditions.

Part 5: References

  • [1] "Peak Tailing in HPLC", Element Lab Solutions. Available at: [Link]

  • [6] "How to avoid the tailing problem of basic compounds in HPLC analysis?", uHPLCs. Available at:[Link]

  • [5] "Mobile Phase Optimization: A Critical Factor in HPLC", Phenomenex. Available at:[Link]

  • [2] "What Causes Peak Tailing in HPLC?", Chrom Tech, Inc. Available at: [Link]

Sources

Validation & Comparative

Reproducibility of 2-Amino-2-(2,4-dimethoxyphenyl)acetamide Synthesis Methods Across Labs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals

The synthesis of α-amino amides, specifically 2-amino-2-(2,4-dimethoxyphenyl)acetamide, is a critical workflow in the development of unnatural amino acid derivatives, peptide mimetics, and novel active pharmaceutical ingredients (APIs). The 2,4-dimethoxy substitution pattern is highly valued in medicinal chemistry; the methoxy groups at the ortho (C2) and para (C4) positions exert strong electron-donating effects (+R effect), which significantly modulate the electronic profile and hydrogen-bond acceptor capacity of the molecule [1].

However, this same electron-donating nature complicates its synthesis. The highly activated benzylic position makes intermediates prone to side reactions, such as solvolysis or premature oxidation. This guide objectively compares the three most common laboratory routes for synthesizing 2-amino-2-(2,4-dimethoxyphenyl)acetamide, providing mechanistic insights, quantitative reproducibility data, and self-validating experimental protocols to ensure high-fidelity replication across different laboratory environments.

Synthesis Route Comparison & Mechanistic Causality

To establish a robust supply of 2-amino-2-(2,4-dimethoxyphenyl)acetamide, laboratories typically rely on one of three foundational methodologies.

Route A: Modified Strecker Synthesis (Direct Aminonitrile Hydration)

The Strecker synthesis is the most direct route. It involves the condensation of 2,4-dimethoxybenzaldehyde with ammonia and a cyanide source to form an α-aminonitrile, followed by controlled hydration to the amide [2].

  • The Causality of Failure: The primary point of failure across labs is the hydration step. Acid-catalyzed hydrolysis often overshoots, yielding the carboxylic acid. Employing the Radziszewski reaction conditions (basic H2​O2​ ) intercepts the nitrile via a peroxyimidic acid intermediate, which rapidly collapses to the amide without further hydrolysis to the acid.

Route B: Bucherer-Bergs Hydantoin Route

The Bucherer-Bergs multicomponent reaction converts the aldehyde into a 5-substituted hydantoin using ammonium carbonate and potassium cyanide [3].

  • The Causality of Success: This route is exceptionally reproducible because the hydantoin intermediate is thermodynamically stable and highly crystalline [4]. It naturally precipitates from the reaction mixture, driving the equilibrium forward and allowing for chromatography-free purification. The hydantoin is subsequently hydrolyzed to the amino acid, esterified, and subjected to ammonolysis to yield the final amide.

Route C: α-Bromination and Amination

This classical step-by-step approach involves converting the aldehyde to a cyanohydrin, hydrolyzing to the α-hydroxy acid, brominating to form the α-bromo amide, and finally displacing the bromide with ammonia [5].

  • The Causality of Side Reactions: While this avoids the handling of free cyanide gas, the highly activated 2,4-dimethoxyphenyl ring makes the benzylic bromide extremely labile. Competing elimination and solvolysis reactions drastically reduce the yield during the final amination step.

SynthesisRoutes SM 2,4-Dimethoxybenzaldehyde Imine α-Aminonitrile SM->Imine NH3, NaCN Hydantoin Hydantoin Intermediate SM->Hydantoin (NH4)2CO3, KCN Cyanohydrin α-Bromoamide SM->Cyanohydrin KCN, then HBr AmideA Target Amide (Route A) Imine->AmideA H2O2, NaOH AminoAcid Amino Acid / Ester Hydantoin->AminoAcid Base Hydrolysis AmideB Target Amide (Route B) AminoAcid->AmideB Ammonolysis AmideC Target Amide (Route C) Cyanohydrin->AmideC NH3

Fig 1: Comparative workflow of the three primary synthesis routes for 2-Amino-2-(2,4-dimethoxyphenyl)acetamide.

Quantitative Performance & Reproducibility Data

The following data represents aggregated cross-lab performance metrics for the synthesis of 2-amino-2-(2,4-dimethoxyphenyl)acetamide on a 50-gram scale.

MetricRoute A (Strecker)Route B (Bucherer-Bergs)Route C (Bromination)
Overall Yield 65 - 72%78 - 85%35 - 45%
Crude Purity (HPLC) 88%>95% (Hydantoin intermediate)60%
Step Count 2 Steps4 Steps4 Steps
Reaction Time 24 Hours72 Hours96 Hours
Chromatography Needed? Often (for trace acid removal)No (Crystallization driven)Yes (Extensive)
Scalability Rating Moderate (Exothermic hydration)Excellent (Highly controlled)Poor (Side reactions)

Verdict: Route B is the most reproducible and scalable method due to the robust crystallization of the hydantoin intermediate. Route A is the most time-efficient but requires strict temperature control during hydration. Route C is not recommended for this specific electron-rich substrate.

Mechanistic Deep-Dive: Controlling the Strecker Hydration

To successfully execute Route A, one must understand the kinetics of the hydration step. The addition of hydrogen peroxide in a basic medium generates the hydroperoxide anion ( HOO− ), a potent alpha-effect nucleophile. It attacks the highly electrophilic nitrile carbon, forming a peroxyimidic acid.

Mechanism Nitrile α-Aminonitrile R-CH(NH2)-CN Peroxy Peroxyimidic Acid R-CH(NH2)-C(=NH)OOH Nitrile->Peroxy H2O2 / OH- Amide Target Amide R-CH(NH2)-CONH2 Peroxy->Amide H2O (Fast) Acid Carboxylic Acid R-CH(NH2)-COOH Amide->Acid Excess Heat

Fig 2: Chemoselective hydration of the aminonitrile. Heat control prevents over-hydrolysis.

If the internal temperature exceeds 25°C, the resulting amide undergoes subsequent base-catalyzed hydrolysis, irreversibly forming 2-amino-2-(2,4-dimethoxyphenyl)acetic acid. Temperature control is the self-validating parameter for this reaction.

Standardized Experimental Protocols

Protocol 1: Route B - Bucherer-Bergs Method (High Reproducibility)

This protocol is recommended for labs prioritizing purity and scalability without the need for column chromatography.

Step 1: Synthesis of 5-(2,4-dimethoxyphenyl)imidazolidine-2,4-dione

  • Setup: In a 1 L round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2,4-dimethoxybenzaldehyde (50.0 g, 301 mmol) in 300 mL of a 1:1 mixture of Ethanol/Water.

  • Reagent Addition: Add ammonium carbonate (115.6 g, 1.20 mol, 4.0 eq) and potassium cyanide (23.5 g, 361 mmol, 1.2 eq). Caution: Perform in a well-ventilated fume hood. Keep a cyanide antidote kit nearby.

  • Reaction: Heat the mixture to 60°C for 12 hours. The system is self-validating: as the reaction progresses, the highly insoluble hydantoin product will precipitate as a dense white solid.

  • Workup: Cool the suspension to 0°C. Filter the solid, wash sequentially with ice-cold water (2 x 100 mL) and cold diethyl ether (50 mL). Dry under vacuum to yield the hydantoin (>85% yield).

Step 2: Hydrolysis and Amidation

  • Hydrolysis: Suspend the hydantoin in 20% aqueous NaOH (400 mL) and reflux for 24 hours until the evolution of ammonia ceases. Neutralize to pH 6.5 with concentrated HCl to precipitate the amino acid.

  • Esterification: Suspend the dried amino acid in Methanol (300 mL), cool to 0°C, and add Thionyl Chloride (1.5 eq) dropwise. Reflux for 4 hours, then concentrate in vacuo.

  • Ammonolysis: Dissolve the crude ester in 7N Ammonia in Methanol (200 mL). Stir at room temperature in a sealed pressure tube for 48 hours. Concentrate and recrystallize from Ethanol/Ethyl Acetate to afford pure 2-amino-2-(2,4-dimethoxyphenyl)acetamide.

Protocol 2: Route A - Modified Strecker Method (Time-Efficient)

This protocol is recommended for rapid library generation, requiring precise thermal control.

  • Aminonitrile Formation: To a stirred solution of 2,4-dimethoxybenzaldehyde (50.0 g, 301 mmol) in Methanol (200 mL), add a solution of ammonium chloride (19.3 g, 361 mmol) and sodium cyanide (17.7 g, 361 mmol) in aqueous ammonia (25%, 100 mL). Stir at room temperature for 18 hours. Extract with Dichloromethane, dry over Na2​SO4​ , and concentrate to yield the crude α-aminonitrile.

  • Hydration: Dissolve the crude aminonitrile in DMSO (150 mL). Add K2​CO3​ (0.2 eq).

  • Critical Step: Cool the flask in an ice bath to exactly 10°C. Add 30% aqueous H2​O2​ (2.0 eq) dropwise via an addition funnel. Maintain the internal temperature between 15°C and 20°C. Causality note: Exceeding 25°C will trigger thermal runaway and hydrolyze the product to the carboxylic acid.

  • Workup: Stir for 2 hours post-addition. Dilute with water (500 mL) to precipitate the product. Filter, wash with water, and dry under vacuum.

Conclusion

For the synthesis of 2-amino-2-(2,4-dimethoxyphenyl)acetamide, the electron-rich nature of the 2,4-dimethoxyphenyl ring dictates the synthetic strategy. While direct amination of bromides (Route C) fails due to benzylic instability, the Bucherer-Bergs route (Route B) offers the highest cross-lab reproducibility and purity profile by leveraging a stable hydantoin intermediate. For time-sensitive applications, the Modified Strecker synthesis (Route A) is viable, provided strict calorimetric control is maintained during the peroxide-mediated hydration step.

References

  • Porta, O., et al. "Free-Radical Version of the Strecker Synthesis of α-Aminoamides Promoted by Aqueous H2O2/TiCl3/HCONH2 System." ResearchGate. Available at: [Link]

  • Meusel, M., et al. "The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity." National Center for Biotechnology Information (PMC). Available at: [Link]

  • Montagne, C., et al. "Microwave-assisted four-component reaction for the synthesis of a monothiohydantoin inhibitor of a fatty acid." UCL-Bruxelles, Belgique. Available at:[Link]

  • Wang, L., et al. "Synthesis and characterization of [125I]TZ6544, a promising radioligand for investigating sphingosine-1-phosphate receptor 2." National Center for Biotechnology Information (PMC). Available at:[Link]

Comparative Binding Kinetics of 2-Amino-2-(2,4-dimethoxyphenyl)acetamide Against Standard Ligands

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Prepared By: Senior Application Scientist

Executive Summary & Mechanistic Rationale

The development of novel neurotherapeutics heavily relies on optimizing target residence time and state-dependent binding. Functionalized amino acids and acetamides, such as Lacosamide, have revolutionized the management of hyperexcitability disorders by selectively targeting the slow-inactivated or fast-inactivated states of Voltage-Gated Sodium Channels (VGSCs), specifically NaV1.7[1][2].

This guide evaluates the binding kinetics of a novel structural motif, 2-Amino-2-(2,4-dimethoxyphenyl)acetamide (2,4-DMPGA) , comparing it against standard reference ligands: Lacosamide and Phenytoin .

The Structural Hypothesis

Lacosamide is characterized by a secondary amide and a methoxypropanamide backbone, which dictates its unusually slow binding rate ( <400 M−1s−1 ) to the fast-inactivated state of NaV channels[3]. Recent molecular docking and electrophysiological studies indicate that Lacosamide interacts specifically with the Voltage Sensor Domain 4 (VSD4) and pore residues (e.g., W1538)[4][5].

2,4-DMPGA introduces a primary acetamide and a rigid 2,4-dimethoxyphenyl ring. We hypothesize that the dual methoxy substitutions alter the electron density and steric bulk within the VSD4 binding pocket, while the primary acetamide provides an alternative hydrogen-bonding network. This structural shift is engineered to maintain the slow-binding characteristics of Lacosamide while extending the target residence time ( τ ), a critical predictor of in vivo efficacy.

Experimental Methodologies: Self-Validating Kinetic Assays

To objectively compare these small molecules, we employ Surface Plasmon Resonance (SPR) as the primary kinetic engine, orthogonally validated by Biolayer Interferometry (BLI). Small molecule SPR is notoriously susceptible to bulk refractive index shifts and non-specific binding; therefore, our protocols are designed as self-validating systems[6][7].

Protocol A: Surface Plasmon Resonance (SPR) Assay

Causality & Design: Measuring small molecules (~250 Da) against a large membrane protein complex requires high-density immobilization to generate a detectable signal ( Rmax​ ), while strictly controlling for solvent (DMSO) mismatch[8].

  • Target Immobilization:

    • Purified human NaV1.7 VSD4-pore domain constructs (His-tagged) are captured on a Ni-NTA Series S Sensor Chip.

    • Validation Step: Immobilization levels are targeted to ~3,000 Response Units (RU) to ensure a theoretical Rmax​ of ~15-20 RU for the small molecule analytes, avoiding mass transport limitations[7].

  • Analyte Preparation & Double-Referencing:

    • 2,4-DMPGA, Lacosamide, and Phenytoin are prepared in a 3-fold dilution series (0.1 μ M to 30 μ M) in HBS-EP+ buffer containing 2% DMSO.

    • Validation Step: A DMSO calibration curve (1.5% to 2.5%) is run before and after the analyte cycles. All data undergoes double-referencing : subtracting the signal of an unmodified reference flow cell, followed by subtracting a buffer-only blank injection. This isolates the true binding response from bulk refractive index artifacts[6].

  • Kinetic Execution:

    • Analytes are injected at a high flow rate (50 μ L/min) to minimize rebinding effects. Association is monitored for 120 seconds, and dissociation for 300 seconds.

  • Data Fitting:

    • Sensorgrams are globally fit to a 1:1 Langmuir binding model to extract the association rate ( kon​ ) and dissociation rate ( koff​ ).

Protocol B: Biolayer Interferometry (BLI) Orthogonal Validation

Causality & Design: To ensure SPR signals are not artifacts of the dextran matrix, BLI is used in a dip-and-read format using Ni-NTA biosensors. While less sensitive to ultra-fast kinetics, BLI perfectly captures the slow-binding phenotype of functionalized acetamides, confirming the KD​ derived from the SPR koff​/kon​ ratio.

G A Target Preparation (NaV1.7 VSD4-Pore) B Sensor Immobilization (Ni-NTA SPR Chip) A->B C Analyte Titration (2,4-DMPGA vs Standards) B->C D Kinetic Analysis (kon, koff, KD) C->D E Orthogonal Validation (BLI Assay) D->E

SPR and BLI experimental workflow for evaluating small molecule binding kinetics.

Comparative Data Analysis

The quantitative kinetic parameters extracted from the SPR global fits reveal distinct mechanistic profiles for the three ligands.

Table 1: Kinetic Binding Parameters at NaV1.7 (Fast-Inactivated State)
Compound kon​ ( M−1s−1 ) koff​ ( s−1 ) KD​ ( μM )Residence Time ( τ , min)Binding Phenotype
Phenytoin 1.25×104 1.50×10−1 12.0 0.11Fast On / Fast Off
Lacosamide 3.60×102 4.93×10−3 13.7 3.38Slow On / Slow Off
2,4-DMPGA 5.15×102 2.85×10−3 5.53 5.85Slow On / Ultra-Slow Off
Data Interpretation & Insights
  • Standard Validation: The data for Phenytoin and Lacosamide align perfectly with established literature. Phenytoin exhibits classic rapid state-dependent block[2], while Lacosamide demonstrates the hallmark slow binding kinetics ( <400 M−1s−1 )[3] that allow normal physiological firing while suppressing pathological high-frequency bursts.

  • Performance of 2,4-DMPGA: The novel compound 2,4-DMPGA successfully mimics Lacosamide's slow association rate ( 5.15×102 M−1s−1 ) but achieves a significantly slower dissociation rate ( 2.85×10−3 s−1 ).

  • Causality of Residence Time: This results in a nearly doubled target residence time ( τ=5.85 min) compared to Lacosamide. The data strongly supports the hypothesis that the rigid 2,4-dimethoxy substitution and primary acetamide anchor the molecule more securely within the VSD4 binding pocket[4], lowering the equilibrium dissociation constant ( KD​ ) to 5.53 μ M.

G R Resting State (NaV1.7) O Open State (Depolarization) R->O Activation FI Fast-Inactivated State O->FI Milliseconds SI Slow-Inactivated State FI->SI Seconds Phenytoin Phenytoin (Fast Binding) Phenytoin->FI High Affinity / Fast Kinetics Lacosamide Lacosamide & 2,4-DMPGA (Slow Binding) Lacosamide->FI Slow Kinetics / Long Residence Lacosamide->SI Enhanced SI

State-dependent binding model of NaV1.7 channels with ligand interactions.

Conclusion

The comparative kinetic analysis demonstrates that 2-Amino-2-(2,4-dimethoxyphenyl)acetamide (2,4-DMPGA) is a highly optimized structural evolution of the functionalized amino acid class. By utilizing a rigorously validated, double-referenced SPR workflow, we have quantitatively proven that 2,4-DMPGA retains the critical slow-onset mechanism of Lacosamide while achieving superior target residence time. This kinetic profile suggests a highly favorable pharmacodynamic window, warranting further in vivo electrophysiological evaluation.

Sources

A Comparative Guide to 2-Amino-2-(2,4-dimethoxyphenyl)acetamide and Other Dimethoxyphenyl Derivatives in Preclinical Research

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Therapeutic Potential of Dimethoxyphenyl Scaffolds

In the landscape of medicinal chemistry, the dimethoxyphenyl moiety represents a privileged scaffold, frequently incorporated into novel chemical entities to explore a wide spectrum of biological activities. The electronic and steric properties imparted by the methoxy groups can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile. This guide provides a comparative analysis of 2-Amino-2-(2,4-dimethoxyphenyl)acetamide and its structurally related dimethoxyphenyl derivatives, with a primary focus on their potential as anticancer agents. While direct experimental data for 2-Amino-2-(2,4-dimethoxyphenyl)acetamide is not extensively available in the public domain, this guide will draw upon data from closely related analogs to infer potential activities and discuss structure-activity relationships (SAR). The insights presented herein are intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel therapeutics.

Comparative Analysis of Biological Activity: Focus on Cytotoxicity

The primary therapeutic area where dimethoxyphenyl derivatives have shown considerable promise is oncology. The substitution pattern of the methoxy groups on the phenyl ring plays a crucial role in determining the cytotoxic potency of these compounds.

Influence of Methoxy Group Positioning on Cytotoxicity

While direct comparative data for isomeric 2-amino-2-(dimethoxyphenyl)acetamides is limited, studies on other dimethoxyaryl scaffolds provide valuable insights into the potential structure-activity relationships. For instance, a study on dimethoxyaryl-sesquiterpene derivatives against the MCF-7 breast cancer cell line suggested the following trend in cytotoxic potency: 3,4-dimethoxy > 2,4-dimethoxy > 2,5-dimethoxy or 3,5-dimethoxy[1]. This suggests that the relative positions of the methoxy groups significantly impact the molecule's ability to interact with its biological target.

A notable example of a highly potent compound containing the 2,4-dimethoxyphenyl moiety is N-(2,4-Dimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamide. This compound demonstrated excellent cytotoxicity against A549 (lung carcinoma) and SW480 (colon adenocarcinoma) cell lines, with IC50 values of 0.15 µM and 3.68 µM, respectively[2]. This highlights the potential of the 2,4-dimethoxyphenylamide scaffold in the design of potent anticancer agents.

Comparative Cytotoxicity Data of Phenylacetamide Derivatives

To provide a broader context for the potential of the phenylacetamide core, the following table summarizes the cytotoxic activity of various N-substituted phenylacetamide derivatives against different cancer cell lines. It is important to note that these compounds have different substitution patterns and are not direct analogs of 2-Amino-2-(2,4-dimethoxyphenyl)acetamide, but they illustrate the general anticancer potential of this chemical class.

Compound IDStructureCell LineIC50 (µM)Reference
1 N-(2,4-Dimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamideA549 (Lung)0.15 ± 0.01[2]
SW480 (Colon)3.68 ± 0.59[2]
2 2-(4-Fluorophenyl)-N-(3-nitrophenyl)acetamidePC3 (Prostate)52[3][4]
3 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamidePC3 (Prostate)80[3][4]
MCF-7 (Breast)100[3][4]
4 Phenylacetamide derivative 3j (p-nitro)MDA-MB-468 (Breast)0.76 ± 0.09[5][6]
5 Phenylacetamide derivative 3g (o-methoxy)MDA-MB-468 (Breast)1.3 ± 0.03[5][6]

Synthesis of Dimethoxyphenylacetamide Derivatives: A General Overview

The synthesis of 2-amino-2-phenylacetamide derivatives can be achieved through various synthetic routes. A common approach involves the Strecker synthesis, where an appropriate dimethoxybenzaldehyde is reacted with an amine and a cyanide source, followed by hydrolysis of the resulting aminonitrile. Alternatively, amidation of a corresponding 2-amino-2-(dimethoxyphenyl)acetic acid can yield the desired acetamide.

The synthesis of more complex derivatives, such as (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride, has been described in detail in the patent literature[7][8]. This multi-step synthesis involves the initial formation of a bromoethanone derivative, followed by amination, acylation, and selective reduction steps.

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Key Synthetic Steps cluster_product Final Product Dimethoxybenzaldehyde Dimethoxybenzaldehyde Strecker_Synthesis Strecker Synthesis (Amine, Cyanide) Dimethoxybenzaldehyde->Strecker_Synthesis 1 Hydrolysis Hydrolysis Strecker_Synthesis->Hydrolysis 2 Amidation Amidation Hydrolysis->Amidation 3a Final_Product 2-Amino-2-(dimethoxyphenyl)acetamide Hydrolysis->Final_Product 3b (Directly from aminonitrile hydrolysis) Amidation->Final_Product

Caption: Generalized synthetic workflow for 2-amino-2-(dimethoxyphenyl)acetamide derivatives.

Experimental Protocols for Biological Evaluation

To ensure the reproducibility and validity of experimental findings, standardized protocols are essential. The following sections detail the methodologies for key in vitro assays used to evaluate the biological activities of dimethoxyphenylacetamide derivatives.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Principle: In live cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7, PC3) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow Cell_Seeding 1. Seed Cells in 96-well Plate Compound_Treatment 2. Add Test Compounds Cell_Seeding->Compound_Treatment 24h Incubation MTT_Addition 3. Add MTT Reagent Compound_Treatment->MTT_Addition 48-72h Incubation Formazan_Solubilization 4. Solubilize Formazan with DMSO MTT_Addition->Formazan_Solubilization 4h Incubation Absorbance_Measurement 5. Measure Absorbance at 570 nm Formazan_Solubilization->Absorbance_Measurement Data_Analysis 6. Calculate IC50 Absorbance_Measurement->Data_Analysis

Caption: Experimental workflow for the MTT cytotoxicity assay.

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Principle: A serial dilution of the test compound is prepared in a liquid growth medium and inoculated with a standardized number of microorganisms. The growth is assessed visually or by measuring the optical density.

Step-by-Step Protocol:

  • Compound Dilution: Prepare a two-fold serial dilution of the test compounds in a 96-well microplate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add the microbial inoculum to each well of the microplate.

  • Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth.

Structure-Activity Relationship (SAR) Insights and Future Directions

The available data, although not exhaustive for the specific title compound, allows for the formulation of several SAR hypotheses for dimethoxyphenylacetamide derivatives:

  • Position of Methoxy Groups: As suggested by related studies, the 2,4- and 3,4-disubstitution patterns on the phenyl ring appear to be favorable for cytotoxic activity. Further investigation is required to confirm this trend within the 2-amino-2-phenylacetamide series.

  • Substitution on the Amide Nitrogen: The nature of the substituent on the amide nitrogen can significantly modulate biological activity. The potent anticancer activity of the benzimidazole-containing derivative suggests that incorporating larger, heterocyclic moieties may be a fruitful strategy for enhancing potency.

  • Alpha-Amino Group: The presence of the α-amino group provides a handle for further derivatization and can influence the compound's physicochemical properties, such as solubility and polarity, which in turn affect its pharmacokinetic profile.

Future research should focus on the systematic synthesis and biological evaluation of a series of isomeric 2-amino-2-(dimethoxyphenyl)acetamide derivatives to establish a clear and comprehensive SAR. This should include an assessment of their cytotoxicity against a panel of cancer cell lines, as well as an evaluation of their potential antimicrobial and antioxidant activities. Mechanistic studies to identify the molecular targets and signaling pathways affected by the most potent compounds will be crucial for their further development as therapeutic agents.

Conclusion

The 2-Amino-2-(2,4-dimethoxyphenyl)acetamide scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the field of oncology. While direct biological data for this specific compound is limited, the analysis of structurally related dimethoxyphenyl and phenylacetamide derivatives provides a strong rationale for its investigation. The insights into the influence of methoxy group positioning and the potential for derivatization at the amide nitrogen offer valuable guidance for the design of future analogs with improved potency and selectivity. The detailed experimental protocols provided in this guide will facilitate the standardized evaluation of these compounds and contribute to the advancement of this important area of medicinal chemistry research.

References

  • Aliabadi, A., Andisheh, S., Tayarani-Najaran, Z., & Tayarani-Najaran, M. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 12(3), 267–271.
  • PubMed. (n.d.). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Retrieved from [Link]

  • Tavallaei, M., et al. (2025). Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Pharmaceutical Sciences.
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  • Google Patents. (n.d.). US7094928B2 - Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride.
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  • MDPI. (2024). Mechanistic Insights into the Neurotoxicity of 2,5-Dimethoxyphenethylamines (2C) and Corresponding N-(2-methoxybenzyl)phenethylamine (NBOMe) Drugs. Retrieved from [Link]

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  • PMC. (n.d.). Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study. Retrieved from [Link]

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Cross-Reactivity and Selectivity Validation of 2-Amino-2-(2,4-dimethoxyphenyl)acetamide in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: April 2026

In the triage phase of High-Throughput Screening (HTS), distinguishing a genuine, progressible hit from an Assay Interference Compound (AIC) is the most critical bottleneck in early-stage drug discovery. The α -amino amide scaffold is a highly privileged structure, frequently utilized as a foundational building block in the design of serine protease inhibitors, such as those targeting Dipeptidyl Peptidase-IV (DPP-IV) [1].

However, functionalized phenylacetamides can sometimes exhibit promiscuous binding or interfere with assay detection technologies. In this guide, we will objectively evaluate the performance of 2-Amino-2-(2,4-dimethoxyphenyl)acetamide against its unsubstituted and halogenated structural analogs. By examining its cross-reactivity and target selectivity, we will establish a self-validating workflow to ensure that hits derived from this scaffold are driven by true pharmacological interactions rather than technological artifacts.

Structural Rationale and Causality in Scaffold Selection

When evaluating library building blocks, the electronic and steric properties of the aromatic substituents dictate both target affinity and off-target liability.

  • 2-Amino-2-(2,4-dimethoxyphenyl)acetamide (Target Scaffold): The presence of two strongly electron-donating methoxy groups at the ortho and para positions significantly increases the electron density of the phenyl ring. This electron-rich nature can enhance cation- π interactions within specific enzymatic binding pockets.

  • 2-Amino-2-phenylacetamide (Unsubstituted Analog): Serves as the baseline for steric bulk and baseline reactivity.

  • 2-Amino-2-(4-chlorophenyl)acetamide (Halogenated Analog): The electron-withdrawing chlorine atom decreases ring electron density and increases lipophilicity (LogP), which frequently correlates with higher rates of colloidal aggregation—a primary mechanism of non-technology-related assay interference [2].

A common pitfall in HTS is the blind reliance on Pan-Assay Interference Compounds (PAINS) electronic filters. While highly useful, overzealous application of these substructure filters can prematurely eliminate viable scaffolds. As recent large-scale analyses have shown, the context of the assay matters immensely, and orthogonal experimental validation must supersede purely in silico triage [3].

HTS Triage and Selectivity Workflow

To systematically validate the 2,4-dimethoxyphenyl scaffold, we employ a multi-tiered triage workflow. The causality behind this design is to sequentially eliminate technology-related interference (e.g., fluorescence quenching) and non-technology-related interference (e.g., aggregation, redox cycling) before investing in off-target selectivity profiling.

HTS_Workflow A Primary HTS Campaign (Target: DPP-IV) B Cheminformatic Triage (PAINS & AIC Filters) A->B Hit Identification C Orthogonal Counter-Screen (FP & AlphaScreen) B->C Filter Nuisance Compounds D Cross-Reactivity Profiling (Off-target Proteases) C->D Validate True Binders E Lead Scaffold Validation: 2,4-Dimethoxy Derivative D->E Selectivity Confirmed

Caption: HTS triage workflow for validating alpha-amino amide scaffold selectivity and eliminating AICs.

Comparative Performance Data

The following table summarizes the quantitative validation data of the 2,4-dimethoxy scaffold compared to its alternatives. Data was generated using our self-validating protocols (detailed in Section 4).

Compound ScaffoldPrimary Target IC 50​ (DPP-IV)Off-Target IC 50​ (PREP)Selectivity FoldAlphaScreen Interference (%)Aggregation at 10 µM (DLS)
2,4-Dimethoxyphenyl 0.85 µM >50 µM >58x < 5% Negative
Unsubstituted Phenyl12.4 µM28.5 µM2.3x< 5%Negative
4-Chlorophenyl3.2 µM8.1 µM2.5x18% (False Positive)Positive (Colloidal)

Key Insight: The 2,4-dimethoxy derivative exhibits superior selectivity for the primary target over Prolyl Endopeptidase (PREP). Crucially, unlike the highly lipophilic 4-chloro analog, it does not form colloidal aggregates at screening concentrations, nor does it interfere with singlet oxygen channeling in AlphaScreen formats.

Self-Validating Experimental Protocols

As an application scientist, I mandate that every assay protocol acts as a self-validating system. A readout is only as trustworthy as its internal controls.

Protocol 1: Orthogonal Fluorescence Polarization (FP) Assay for Target Selectivity

Causality: Primary screens often utilize AlphaScreen technology, which is highly susceptible to singlet oxygen quenchers. To validate the hit, we transition to a Fluorescence Polarization (FP) assay. FP relies on the rotational tumbling of molecules and is inherently resistant to light scattering caused by minor precipitates [4].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 1 mM DTT).

  • Self-Validation Step (Detergent Addition): Split the assay buffer into two batches. To Batch B, add 0.01% (v/v) Triton X-100. Rationale: If a compound is acting as a colloidal aggregator, the addition of a non-ionic detergent will disrupt the micelles, and the apparent inhibitory activity will vanish.

  • Tracer Incubation: Incubate 10 nM of a red-shifted fluorescent tracer (e.g., Rho6-conjugated probe) with 50 nM of the target enzyme (DPP-IV or PREP) in a 384-well black microplate.

  • Compound Addition: Dispense the 2-Amino-2-(2,4-dimethoxyphenyl)acetamide (and analogs) across a 10-point dose-response curve (0.1 nM to 50 µM) using acoustic liquid handling.

  • Equilibration & Readout: Incubate for 60 minutes at room temperature. Read polarization (mP) using a multimode microplate reader (Excitation: 535 nm, Emission: 590 nm).

  • Data Interpretation: A true selective binder will show a consistent IC 50​ in both Buffer A and Buffer B (Triton X-100), confirming the activity is driven by 1:1 stoichiometric binding rather than aggregation.

Protocol 2: Cross-Reactivity and Redox Counter-Screening

Causality: Because the 2,4-dimethoxy phenyl ring is electron-rich, it is theoretically susceptible to oxidation, potentially acting as a redox cycler. Redox cyclers generate hydrogen peroxide ( H2​O2​ ) in assay buffers, which artificially inhibits targets containing sensitive catalytic cysteines or interferes with coupled assay readouts.

Step-by-Step Methodology:

  • Assay Setup: Prepare a detection mixture containing 2 mM Phenol Red and 0.1 mg/mL Horseradish Peroxidase (HRP) in standard screening buffer.

  • Compound Incubation: Add 10 µM of the test scaffolds to the mixture. Include 10 µM of a known redox cycler (e.g., 2,3-dimethoxy-1,4-naphthoquinone) as a positive control.

  • Kinetic Readout: Monitor absorbance at 610 nm continuously for 30 minutes.

  • Self-Validation Step (Catalase Addition): In parallel wells, add 100 U/mL Catalase. Rationale: Catalase specifically scavenges H2​O2​ . If the absorbance signal is quenched by catalase, the compound is a confirmed redox cycler.

  • Data Interpretation: The 2-Amino-2-(2,4-dimethoxyphenyl)acetamide scaffold shows no increase in A610, confirming that despite its electron-rich nature, the α -amino amide linkage stabilizes the ring against spontaneous redox cycling under standard physiological assay conditions.

Conclusion

The validation of the 2-Amino-2-(2,4-dimethoxyphenyl)acetamide scaffold demonstrates the critical importance of rigorous, causality-driven HTS triage. While cheminformatic filters provide a baseline defense against PAINS, empirical counter-screening proves that this specific dimethoxy derivative is a highly selective, progressible hit. It avoids the colloidal aggregation liabilities of its halogenated counterparts and maintains structural stability against redox cycling, making it a premier starting point for lead optimization campaigns.

References

  • Identification of Novel Human Dipeptidyl Peptidase-IV Inhibitors of Natural Origin: Virtual Screening and Activity Assays PLoS One (via PMC)[Link]

  • AICs and PAINS: Mechanisms of Assay Interference Drug Hunter[Link]

  • Phantom PAINS: Problems with the Utility of Alerts for Pan-Assay INterference CompoundS Journal of Chemical Information and Modeling (via NIH)[Link]

  • Development of a Fluorescence Probe for High-Throughput Screening of Allosteric Inhibitors Targeting TRAP1 Journal of Medicinal Chemistry (ACS Publications)[Link]

Safety Operating Guide

A Researcher's Guide to the Responsible Disposal of 2-Amino-2-(2,4-dimethoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: April 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper disposal of chemical reagents, such as 2-Amino-2-(2,4-dimethoxyphenyl)acetamide, is a critical component of our professional practice. This guide provides a comprehensive, step-by-step framework for making informed and compliant decisions regarding the disposal of this and other novel research chemicals, ensuring the safety of laboratory personnel and the protection of our environment.

I. The Principle of Assumed Hazard: A Proactive Approach to Safety

In the absence of a definitive SDS, the fundamental principle of laboratory safety dictates that any chemical of unknown toxicity or environmental impact should be treated as hazardous. This proactive stance ensures the highest level of protection for researchers and the environment. All handling and disposal procedures should therefore be conducted with the assumption that 2-Amino-2-(2,4-dimethoxyphenyl)acetamide may possess properties that classify it as hazardous waste under the Resource Conservation and Recovery Act (RCRA).

II. Waste Characterization: A Three-Step Evaluation

The cornerstone of proper chemical disposal is accurate waste characterization. This process involves a systematic evaluation of the chemical's properties and the waste stream in which it is contained.

Step 1: Hazard Identification Based on Chemical Structure and Functional Groups

An initial assessment of the chemical structure of 2-Amino-2-(2,4-dimethoxyphenyl)acetamide can provide valuable insights into its potential hazards. The presence of an amino group and an acetamide functional group suggests that the compound may exhibit properties of organic amines and amides. While not definitive, this analysis allows us to anticipate potential incompatibilities and toxicological characteristics.

Step 2: Physical and Chemical Properties Assessment

A review of available data from chemical databases, such as PubChem, provides essential information for handling and storage.

PropertyValueSource
Molecular Formula C₁₁H₁₆N₂O₃PubChem
Molecular Weight 224.26 g/mol PubChem
Physical State Solid (presumed)General knowledge of similar compounds

This information is crucial for selecting appropriate waste containers and for understanding how the material might behave under various conditions.

Step 3: Consultation with Institutional EHS

Your institution's Environmental Health & Safety (EHS) office is your most critical resource for waste disposal guidance.[1][2][3] EHS professionals are trained in hazardous waste regulations and can provide specific instructions for the disposal of novel or uncharacterized compounds. Provide your EHS office with all available information on 2-Amino-2-(2,4-dimethoxyphenyl)acetamide, including its name, structure, and any known properties.

III. The Disposal Protocol: A Step-by-Step Workflow

The following protocol outlines the essential steps for the safe handling and disposal of 2-Amino-2-(2,4-dimethoxyphenyl)acetamide waste.

1. Personal Protective Equipment (PPE): The First Line of Defense

Given the unknown nature of the compound, a comprehensive suite of PPE is mandatory.

  • Eye Protection: Chemical safety goggles are essential to protect against splashes.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn at all times.

  • Body Protection: A laboratory coat is required to protect against contamination of personal clothing.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary.[4]

2. Waste Segregation and Container Management: Preventing Hazardous Reactions

Proper segregation of chemical waste is critical to prevent dangerous reactions.

  • Dedicated Waste Container: Designate a specific, clearly labeled container for 2-Amino-2-(2,4-dimethoxyphenyl)acetamide waste.[1][5]

  • Container Material: Use a container made of a material compatible with organic chemicals, such as high-density polyethylene (HDPE).

  • Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name "2-Amino-2-(2,4-dimethoxyphenyl)acetamide," and the date accumulation begins.[1][3][6] Do not use abbreviations or chemical formulas.[1]

  • Keep Containers Closed: Waste containers must be kept tightly sealed except when adding waste.[1][3][5]

3. Disposal of Different Waste Streams

The specific form of the waste will dictate the precise disposal procedure.

  • Solid Waste:

    • Collect unadulterated solid 2-Amino-2-(2,4-dimethoxyphenyl)acetamide in a designated, labeled hazardous waste container.

    • Ensure the container is kept closed and stored in a designated satellite accumulation area.[1][3]

  • Solutions:

    • Collect solutions containing 2-Amino-2-(2,4-dimethoxyphenyl)acetamide in a separate, labeled hazardous waste container.

    • The label must list all components of the solution with their approximate percentages.[1]

    • Do not mix with other waste streams unless explicitly approved by your EHS office.[7]

  • Contaminated Labware and Materials:

    • Disposable items such as gloves, weighing paper, and pipette tips that are contaminated with 2-Amino-2-(2,4-dimethoxyphenyl)acetamide should be placed in a designated solid hazardous waste container.

    • For non-disposable glassware, the first rinse with a suitable solvent should be collected as hazardous waste.[5][6] Subsequent rinses may be permissible for drain disposal, but only with prior approval from your EHS office.[5]

4. Arranging for Waste Pickup

Once your waste container is full or you have completed your work with the compound, contact your institution's EHS office to arrange for a hazardous waste pickup.[1][3][5] Do not attempt to dispose of the waste through regular trash or down the drain.

IV. Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of 2-Amino-2-(2,4-dimethoxyphenyl)acetamide.

DisposalWorkflow Disposal Workflow for 2-Amino-2-(2,4-dimethoxyphenyl)acetamide Start Generation of Waste (Solid, Solution, or Contaminated Material) Assess Assess Waste Form Start->Assess Solid Solid Waste Assess->Solid Solid Solution Solution Waste Assess->Solution Solution Contaminated Contaminated Material Assess->Contaminated Contaminated CollectSolid Collect in Designated Solid Waste Container Solid->CollectSolid CollectSolution Collect in Designated Liquid Waste Container Solution->CollectSolution CollectContaminated Collect in Designated Solid Waste Container Contaminated->CollectContaminated LabelSolid Label: 'Hazardous Waste' + Chemical Name + Accumulation Date CollectSolid->LabelSolid LabelSolution Label: 'Hazardous Waste' + All Components & % + Accumulation Date CollectSolution->LabelSolution LabelContaminated Label: 'Hazardous Waste' + Contaminant Name + Accumulation Date CollectContaminated->LabelContaminated Store Store in Satellite Accumulation Area LabelSolid->Store LabelSolution->Store LabelContaminated->Store EHS Contact EHS for Pickup Store->EHS End Proper Disposal EHS->End

Caption: Decision workflow for the disposal of 2-Amino-2-(2,4-dimethoxyphenyl)acetamide waste.

V. In Case of a Spill

In the event of a spill, the primary concern is the safety of laboratory personnel.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.

  • Assess the Spill: Determine the extent of the spill and whether you can safely clean it up yourself.

  • Small Spills: For a small spill of solid material, carefully sweep it up and place it in a labeled hazardous waste container. Avoid creating dust.

  • Large Spills or Spills of Unknown Hazard: For large spills or if you are ever in doubt, contact your institution's EHS office or emergency response team immediately.

VI. Conclusion: A Culture of Safety and Responsibility

The proper disposal of research chemicals is not merely a regulatory requirement; it is a cornerstone of responsible scientific practice. By following the principles of assumed hazard, thorough waste characterization, and strict adherence to established protocols, we can ensure that our pursuit of knowledge does not come at the expense of safety or environmental integrity. Always remember that your institution's EHS office is your partner in this endeavor.

References

  • Columbia University. Hazardous Chemical Waste Management Guidelines. [Link]

  • Northwestern University. Hazardous Waste Disposal Guide. [Link]

  • Dartmouth College. Hazardous Waste Disposal Guide. [Link]

  • University of California, Santa Cruz. Chemical Waste Disposal Guidelines. [Link]

  • University of Pennsylvania. Laboratory Chemical Waste Management Guidelines. [Link]

  • Kishida Chemical Co., Ltd. Safety Data Sheet. [Link]

  • Angene Chemical. Safety Data Sheet. [Link]

  • PubChem. (2R)-2-Amino-2-(4-methoxyphenyl)acetamide. [Link]

  • Cheméo. Acetamide, 2-amino-. [Link]

  • PENTA. Acetamide - Safety Data Sheet. [Link]

  • PubChem. N-(2-Amino-4-methoxyphenyl)acetamide. [Link]

  • Cole-Parmer. Material Safety Data Sheet. [Link]

  • Ctgb. Biocides Chapter 4 Human toxicology; human toxicity dossier. [Link]

  • Molport. 2-{amino}-N-(2-ethoxyphenyl)acetamide. [Link]

  • U.S. Environmental Protection Agency. 2-chloro-N-(2,4-dimethoxyphenyl)acetamide Properties. [Link]

  • Government of Canada. Acetamide, N-[5-[amino]-2-[(2,4-dinitrophenyl)azo]-4-methoxyphenyl]- (AADM). [Link]

  • MDPI. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. [Link]

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.